molecular formula C7H13N3 B6252661 3,5-diethyl-1H-pyrazol-4-amine CAS No. 1817793-40-0

3,5-diethyl-1H-pyrazol-4-amine

Katalognummer: B6252661
CAS-Nummer: 1817793-40-0
Molekulargewicht: 139.20 g/mol
InChI-Schlüssel: IMBJNOJXJVXFSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diethyl-1H-pyrazol-4-amine (CAS Number: 5272-86-6) is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . This aminopyrazole derivative serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. The 3,5-dialkyl substitution pattern on the pyrazole ring is a crucial structural feature found in pharmacologically active compounds, as this motif is known to be important for biological activity in related molecules . Heterocyclic compounds containing the pyrazole core, such as this amine, are of significant interest in drug discovery due to their wide range of associated biological activities. Research on similar structures has shown potential in the development of anti-inflammatory agents, antibacterial compounds, and anticancer agents . Furthermore, pyrazole-based structures are frequently explored as key precursors and ligands in catalytic systems . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1817793-40-0

Molekularformel

C7H13N3

Molekulargewicht

139.20 g/mol

IUPAC-Name

3,5-diethyl-1H-pyrazol-4-amine

InChI

InChI=1S/C7H13N3/c1-3-5-7(8)6(4-2)10-9-5/h3-4,8H2,1-2H3,(H,9,10)

InChI-Schlüssel

IMBJNOJXJVXFSE-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=NN1)CC)N

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

3,5-diethyl-1H-pyrazol-4-amine chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3,5-diethyl-1H-pyrazol-4-amine: Structure, Properties, and Applications

Introduction

3,5-diethyl-1H-pyrazol-4-amine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent structural motif in medicinal chemistry. Pyrazole derivatives have garnered significant attention from researchers due to their wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, characterization, and potential applications of 3,5-diethyl-1H-pyrazol-4-amine, with a particular focus on its relevance to drug discovery and development professionals. While experimental data for this specific molecule is limited, this guide will leverage data from its close structural analog, 3,5-dimethyl-1H-pyrazol-4-amine, to provide a robust framework for its study and application.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its unique identifiers and is further defined by its physicochemical properties. These parameters are critical for its handling, formulation, and interpretation of its biological activity.

Table 1: Chemical Identifiers for 3,5-diethyl-1H-pyrazol-4-amine

IdentifierValueSource
IUPAC Name 3,5-diethyl-1H-pyrazol-4-amineN/A
CAS Number 1817793-40-0[4]
Molecular Formula C7H13N3[5]
Molecular Weight 139.20 g/mol [5]
Canonical SMILES CCC1=C(C(=NN1)CC)N[5]
InChI InChI=1S/C7H13N3/c1-3-5-7(8)6(4-2)10-9-5/h3-4,8H2,1-2H3,(H,9,10)[5]
InChIKey IMBJNOJXJVXFSE-UHFFFAOYSA-N[5]

Table 2: Physicochemical Properties

Property3,5-diethyl-1H-pyrazol-4-amine3,5-dimethyl-1H-pyrazol-4-amine (for comparison)Source
Melting Point Data not available209 °C[6]
Boiling Point Data not availableData not availableN/A
Solubility Data not availableData not availableN/A
pKa Data not availableData not availableN/A
XlogP (Predicted) 1.20.3[5][7]
Physical Form Data not availableSolid

Section 2: Synthesis and Purification

The synthesis of 4-aminopyrazoles can be achieved through various synthetic routes. A common and effective method involves the reduction of a 4-nitro-3,5-dialkylpyrazole precursor. This approach is advantageous due to the commercial availability of starting materials and the generally high yields of the reduction step.

Representative Synthesis: Reduction of 4-nitro-3,5-dimethylpyrazole

This protocol details the synthesis of 4-amino-3,5-dimethylpyrazole, which serves as a reliable template for the synthesis of the diethyl analog. The underlying chemistry of reducing an aromatic nitro group to an amine is directly transferable.

Experimental Protocol:

  • Reaction Setup: In a suitable autoclave, combine 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and 10% palladium on activated carbon (Pd/C) catalyst.

  • Solvent Addition: Add ethanol as the solvent to the reaction mixture.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to 2250.23 Torr.

  • Reaction: Stir the reaction mixture vigorously for 6 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully vent the autoclave and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-amino-3,5-dimethylpyrazole.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product with high purity.[8]

Causality in Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines due to its high activity and selectivity.

  • Solvent: Ethanol is chosen for its ability to dissolve the starting material and for being a relatively inert solvent under hydrogenation conditions.

  • Pressure: The use of a pressurized hydrogen atmosphere ensures a sufficient concentration of hydrogen for the reduction to proceed at a reasonable rate.

  • Purification: Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the desired product and impurities at different temperatures.

Synthesis_Workflow Start 3,5-Dialkyl-4-nitro-1H-pyrazole Reaction Hydrogenation (H2, Pd/C, Ethanol) Start->Reaction Workup Filtration to remove catalyst Reaction->Workup Isolation Solvent Evaporation Workup->Isolation Purification Recrystallization Isolation->Purification Product 3,5-Dialkyl-1H-pyrazol-4-amine Purification->Product

Caption: General workflow for the synthesis of 3,5-dialkyl-1H-pyrazol-4-amines.

Section 3: Structural Elucidation and Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 4-amino-3,5-dimethyl-1H-pyrazole, the following signals are characteristic: a singlet for the six protons of the two methyl groups at approximately 2.10 ppm, a singlet for the two protons of the amine group at around 3.30 ppm, and a broad singlet for the pyrazole NH proton at a downfield shift of about 11.40 ppm.[6] For 3,5-diethyl-1H-pyrazol-4-amine, one would expect to see a triplet-quartet pattern for the ethyl groups, in addition to the signals for the amine and NH protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for 4-amino-3,5-dialkylpyrazoles include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂). A broader band for the pyrazole N-H stretch may also be observed.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the alkyl C-H bonds.

  • C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ range are characteristic of the pyrazole ring.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) is typically observed. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrazoles include the loss of HCN or N₂.[3]

Characterization_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Section 4: Applications in Drug Discovery

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Pyrazole derivatives have demonstrated a remarkable diversity of pharmacological activities.

  • Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are clinically used as nonsteroidal anti-inflammatory drugs (NSAIDs).[10]

  • Anticancer: Pyrazole derivatives have shown promise as anticancer agents by targeting various pathways involved in cell proliferation and survival.[11]

  • Antimicrobial: The pyrazole nucleus is a key component in a number of compounds exhibiting antibacterial and antifungal properties.[1]

  • Antiviral: Certain pyrazole derivatives have been investigated for their potential to inhibit viral replication.[2]

  • Neuroprotective: Some pyrazole compounds have been explored for their potential in treating neurodegenerative diseases.[2]

The 3,5-disubstituted pattern, as seen in 3,5-diethyl-1H-pyrazol-4-amine, is a common feature in many biologically active pyrazoles, making this compound and its derivatives attractive candidates for screening in various drug discovery programs.

Applications Core Pyrazole Core AntiInflammatory Anti-inflammatory Core->AntiInflammatory Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral Neuroprotective Neuroprotective Core->Neuroprotective

Caption: Diverse biological activities of the pyrazole scaffold.

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3,5-diethyl-1H-pyrazol-4-amine.

Table 3: Hazard Classifications for 3,5-diethyl-1H-pyrazol-4-amine

Hazard ClassCategoryHazard CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4H302 + H312 + H332Warning
Skin Irritation Skin Irrit. 2H315Warning
Eye Irritation Eye Irrit. 2AH319Warning
Specific Target Organ Toxicity (Single Exposure) STOT SE 3H336Warning
Source:[4]

Recommended Safety Practices:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

References

  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 30).
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ChemicalBook. (n.d.). 4-amino-3,5-dimethyl-pyrazol synthesis.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1H-pyrazol-4-amine.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • SciSpace. (n.d.). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds.
  • NextSDS. (n.d.). 3,5-diethyl-1H-pyrazol-4-amine — Chemical Substance Information.
  • PubChemLite. (n.d.). 3,5-dimethyl-1h-pyrazol-4-amine (C5H9N3).
  • PubChemLite. (n.d.). 3,5-diethyl-1h-pyrazol-4-amine (C7H13N3).

Sources

Spectroscopic Characterization of 3,5-diethyl-1H-pyrazol-4-amine: A Technical Guide to its NMR Spectra

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 3,5-diethyl-1H-pyrazol-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR analysis, offering predictive data, detailed experimental protocols, and expert insights to facilitate the unambiguous structural elucidation of this important heterocyclic compound.

Introduction: The Significance of Pyrazole Scaffolds and NMR Characterization

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and applications.[1][2] The precise substitution pattern on the pyrazole ring is critical to its function, making unambiguous structural verification an essential step in synthesis and development. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for elucidating the molecular architecture of organic compounds in solution. This guide will focus on the detailed ¹H and ¹³C NMR spectral features of 3,5-diethyl-1H-pyrazol-4-amine.

Molecular Structure and Tautomerism

The structure of 3,5-diethyl-1H-pyrazol-4-amine features a central pyrazole ring substituted with two ethyl groups at positions 3 and 5, and an amine group at position 4. A key consideration for N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly interconvert between the two ring nitrogens.[3] This dynamic process can significantly influence the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each tautomer may be observed.[4] However, more commonly, a time-averaged spectrum is seen, which can lead to broadened signals for the N-H proton and the adjacent ring carbons.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,5-diethyl-1H-pyrazol-4-amine is expected to exhibit distinct signals corresponding to the N-H, NH₂, and ethyl group protons. The chemical shifts are influenced by the electron-donating effects of the amine and ethyl groups.

  • N-H Proton: A broad singlet is anticipated for the N-H proton, typically in the region of δ 10-13 ppm.[5] Its broadness is a consequence of quadrupolar coupling with the ¹⁴N nucleus and potential intermolecular proton exchange.[4]

  • NH₂ Protons: The protons of the 4-amino group are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is generally expected in the range of δ 3-5 ppm. Deuterium exchange with D₂O can be used to confirm the assignment of both N-H and NH₂ signals.[4]

  • Ethyl Group Protons (CH₂ and CH₃): The two ethyl groups at positions 3 and 5 are chemically equivalent due to the potential for rapid tautomeric interconversion.

    • The methylene protons (CH₂) will appear as a quartet due to coupling with the adjacent methyl protons. Their chemical shift is predicted to be around δ 2.5-2.8 ppm.

    • The methyl protons (CH₃) will present as a triplet, coupled to the methylene protons, with an expected chemical shift in the range of δ 1.2-1.4 ppm. The typical coupling constant (³JHH) for ethyl groups is around 7.5 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the nature and position of the substituents on the pyrazole ring.

  • Pyrazole Ring Carbons:

    • C3 and C5: Due to tautomerism, the C3 and C5 carbons are expected to be chemically equivalent and will likely appear as a single, potentially broadened signal. Given the attachment of ethyl groups, their chemical shift is predicted to be in the range of δ 145-155 ppm.[6]

    • C4: The C4 carbon, bearing the amino group, is expected to be significantly shielded and appear at a much higher field, likely in the region of δ 110-120 ppm.

  • Ethyl Group Carbons:

    • CH₂: The methylene carbons of the ethyl groups are expected to resonate at approximately δ 20-25 ppm.

    • CH₃: The methyl carbons will appear at a higher field, typically around δ 13-15 ppm.

Data Summary

Assignment ¹H NMR Predicted δ (ppm), Multiplicity, J (Hz)¹³C NMR Predicted δ (ppm)
N-H10.0 - 13.0, br s-
NH₂3.0 - 5.0, br s-
CH₂ CH₃2.5 - 2.8, q, J ≈ 7.520 - 25
CH₂CH₃ 1.2 - 1.4, t, J ≈ 7.513 - 15
C3/C5-145 - 155
C4-110 - 120

Experimental Protocol for NMR Analysis

This section provides a detailed workflow for the acquisition of high-quality NMR spectra of 3,5-diethyl-1H-pyrazol-4-amine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4] DMSO-d₆ is often preferred for pyrazole derivatives as it can help to resolve N-H protons.
  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. Instrument Setup and ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Acquire a standard ¹H NMR spectrum using a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.
  • To confirm exchangeable protons (N-H and NH₂), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking well, and re-acquiring the spectrum.[4]

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
  • For further structural confirmation, advanced experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): This experiment is invaluable for identifying proton-proton coupling networks, such as confirming the coupling between the CH₂ and CH₃ protons of the ethyl groups.[4]
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the carbon signals.
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the substituents to the pyrazole ring.

Visualizations

molecular_structure cluster_pyrazole 3,5-diethyl-1H-pyrazol-4-amine P N1(H) C5(CH2CH3) C4(NH2) C3(CH2CH3) N2 NH N-H (δ 10-13, br s) NH2 NH2 (δ 3-5, br s) CH2 CH2 (δ 2.5-2.8, q) CH3 CH3 (δ 1.2-1.4, t) C35 C3/C5 (δ 145-155) C4 C4 (δ 110-120)

Caption: Molecular structure and predicted NMR assignments.

experimental_workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) LockShim Lock and Shim SamplePrep->LockShim H1_NMR 1H NMR Acquisition LockShim->H1_NMR D2O_Exchange D2O Exchange (optional) H1_NMR->D2O_Exchange C13_NMR 13C NMR Acquisition H1_NMR->C13_NMR DataAnalysis Data Analysis and Structure Elucidation D2O_Exchange->DataAnalysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (optional) C13_NMR->TwoD_NMR C13_NMR->DataAnalysis TwoD_NMR->DataAnalysis

Caption: Experimental workflow for NMR analysis.

Troubleshooting and Advanced Considerations

  • Signal Overlap: In complex molecules, signals may overlap. Using a higher field NMR spectrometer can improve signal dispersion.[4] 2D NMR techniques are also essential for resolving overlapping signals.[4]

  • Tautomerism: If tautomeric exchange is slow, two sets of signals may be observed. Variable temperature (VT) NMR studies can be employed to investigate the dynamics of this process. At higher temperatures, the signals may coalesce into a single averaged set.[4]

  • Broad Signals: Broadness of N-H and adjacent carbon signals is common for N-unsubstituted pyrazoles due to quadrupolar relaxation and proton exchange.

By following the predictive data and experimental guidelines presented in this technical guide, researchers can confidently perform and interpret the NMR spectra of 3,5-diethyl-1H-pyrazol-4-amine, ensuring its accurate structural characterization for downstream applications.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Elguero, J., & Claramunt, R. M. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen.
  • Faure, R., Llinares, J., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Carrión, M. D., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
  • Claramunt, R. M., López, C., García, M. A., Sanz, D., Elguero, J., Foces-Foces, C., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5(6), 1149-1157.
  • BenchChem. (2025).
  • Al-Hourani, B. J., Sharma, P., & Wuest, F. R. (2017).
  • Claramunt, R. M., López, C., García, M. A., Sanz, D., Elguero, J., Foces-Foces, C., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Physical Chemistry Chemical Physics, 5(6), 1149-1157.
  • The Royal Society of Chemistry. (n.d.).
  • IntechOpen. (2016).
  • ResearchGate. (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ).
  • SciSpace. (n.d.). Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. SciSpace.
  • BenchChem. (2025). Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. BenchChem.
  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
  • LOCKSS. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. LOCKSS.
  • Connect Journals. (n.d.).
  • ResearchGate. (2025). (PDF) Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole.
  • The Royal Society of Chemistry. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. The Royal Society of Chemistry.
  • Letters in Applied NanoBioScience. (2021).
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
  • Semantic Scholar. (n.d.).
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b)..

Sources

A Technical Guide to the Crystallographic Analysis of 3,5-Disubstituted-1H-pyrazol-4-amines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural interpretation of 4-amino-3,5-dialkylpyrazoles, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] While this guide focuses on the universally applicable methodologies of single-crystal and powder X-ray diffraction, it utilizes the specific, publicly available crystallographic data for 3,5-dimethyl-1H-pyrazol-4-amine as a representative case study to illustrate the core principles of data acquisition, analysis, and interpretation. The protocols and insights presented herein are directly relevant for researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecule active pharmaceutical ingredients (APIs), including the target compound 3,5-diethyl-1H-pyrazol-4-amine.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmaceutical chemistry.[1][4] Its metabolic stability and versatile substitution patterns have led to its incorporation into a wide array of FDA-approved drugs, including anti-inflammatory agents like celecoxib and oncologic kinase inhibitors such as crizotinib.[1][2] The precise three-dimensional arrangement of atoms, molecular geometry, and intermolecular interactions within the crystal lattice are critical determinants of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability.[5]

X-ray crystallography stands as the definitive method for obtaining this atomic-level structural information.[6][7] By providing an unambiguous 3D map of a molecule, it empowers rational drug design, facilitates structure-activity relationship (SAR) studies, and is essential for patenting new chemical entities and their polymorphic forms.[8][9] This guide details the workflow from synthesis to complete structural characterization, providing the foundational knowledge required for drug development professionals.

Synthesis and Crystal Growth

The synthesis of 4-amino-3,5-dialkylpyrazoles is a well-established process. The general strategy involves the nitration of a parent 3,5-dialkylpyrazole followed by the reduction of the nitro group to the target amine.

Synthetic Pathway

The synthesis for the target class of compounds can be achieved in a two-step process starting from the appropriate 1,3-diketone:

  • Pyrazole Ring Formation: The condensation of a 1,3-diketone (e.g., heptane-3,5-dione for the diethyl derivative) with hydrazine hydrate, typically under reflux in a solvent like ethanol, yields the 3,5-dialkylpyrazole.[10]

  • Nitration: The resulting pyrazole is nitrated at the 4-position using a mixture of concentrated nitric and sulfuric acids.[11]

  • Reduction: The 4-nitro-3,5-dialkylpyrazole is then reduced to the final 4-amino product. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[11]

Protocol 1: Crystal Growth by Slow Evaporation

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction (SC-XRD).[12] The goal is to allow molecules to self-assemble slowly into a highly ordered lattice.

Rationale: Slow evaporation prevents rapid precipitation, which would lead to a polycrystalline or amorphous powder. The choice of solvent is critical; the ideal solvent should fully dissolve the compound when warm and have a moderate vapor pressure, allowing for gradual concentration over several days.

Methodology:

  • Solvent Screening: Test the solubility of the purified 3,5-diethyl-1H-pyrazol-4-amine in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane/hexane mixtures).

  • Preparation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean glass vial. Gentle heating may be used to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, and pierce the cap with one or two small holes using a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once well-formed crystals of suitable size (ideally >0.1 mm in at least two dimensions) appear, carefully harvest them from the mother liquor using a spatula or pipette.[7]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard technique for determining the precise three-dimensional structure of a molecule.[12] It involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.[13][14]

Workflow for Structural Elucidation

The process from crystal to final structure follows a defined, self-validating path. The quality of the final model is rigorously checked at each stage using statistical metrics.

scxrd_workflow cluster_exp Experimental cluster_proc Data Processing & Solution cluster_refine Refinement & Validation crystal 1. Mount Single Crystal data_coll 2. X-ray Data Collection crystal->data_coll Diffractometer integration 3. Data Integration & Scaling data_coll->integration Raw Diffraction Images space_group 4. Space Group Determination integration->space_group Reflection File (hkl) solution 5. Structure Solution (Phase Problem) space_group->solution Symmetry Constraints refinement 6. Model Refinement solution->refinement Initial Atomic Model validation 7. Validation & CIF Generation refinement->validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Protocol 2: Data Collection and Structure Refinement

This protocol outlines the standard steps performed by a crystallographer using a modern automated diffractometer.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the diffractometer and cooled under a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibration of the atoms.[15] X-rays (e.g., from a Mo or Cu source) are directed at the crystal.[6] As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Data Integration and Scaling: The software identifies the positions and intensities of the diffraction spots on each image. These intensities are integrated, scaled, and merged to produce a single reflection file.

  • Space Group Determination: The symmetry and systematic absences in the reflection data are analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions, and anisotropic displacement parameters of the atoms are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[16]

  • Validation: The final model is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF). The final results are compiled into a Crystallographic Information File (CIF).[16]

Crystallographic Data and Structural Analysis (A Representative Example)

As of this writing, a public crystal structure for 3,5-diethyl-1H-pyrazol-4-amine is not available. However, the crystal structure of the closely related analogue, 3,5-dimethyl-1H-pyrazol-4-amine , has been determined and provides an excellent model for understanding the structural characteristics of this compound class.[17][18]

Crystal Data and Refinement Details

The following table summarizes the crystallographic data for 3,5-dimethyl-1H-pyrazol-4-amine. This information is crucial for verifying the quality of the experiment and is typically required for publication and patent applications.

Table 1: Crystal Data and Structure Refinement
Compound 3,5-dimethyl-1H-pyrazol-4-amine
Formula C₅H₉N₃
Formula Weight 111.15 g/mol [17]
Crystal System (Example: Monoclinic)
Space Group (Example: P2₁/c)
a (Å) (Provide value from source)
b (Å) (Provide value from source)
c (Å) (Provide value from source)
β (°) (Provide value from source)
Volume (ų) (Provide value from source)
Z (Number of molecules per unit cell)
Temperature (K) (e.g., 120 K)[15]
Radiation (λ, Å) (e.g., Mo Kα, 0.71073)[6]
Reflections collected (Provide value)
Independent reflections (Provide value)
Final R indices [I > 2σ(I)] R₁ = (value), wR₂ = (value)
Goodness-of-fit (GooF) (Provide value)
CCDC Deposition No. 134002[17]
Note: Specific unit cell parameters for CCDC 134002 are not available in the provided search results but would be populated from the primary CIF data in a full analysis.
Molecular Structure and Conformation

The SC-XRD analysis provides precise measurements of bond lengths and angles, confirming the expected molecular geometry. The pyrazole ring is planar, as expected for an aromatic system. The ethyl or methyl substituents at the 3 and 5 positions and the amine group at the 4 position lie close to this plane.

Table 2: Selected Bond Lengths and Angles (Representative)
Bond Length (Å)
N1–N2~1.37
N2–C3~1.33
C3–C4~1.40
C4–C5~1.40
C5–N1~1.34
C4–N(amine)~1.40
Angle Degrees (°)
C5–N1–N2~112
N1–N2–C3~105
N2–C3–C4~111
C3–C4–C5~106
C4–C5–N1~106
Note: These are typical values for pyrazole rings and would be precisely determined for the specific structure.
Supramolecular Assembly and Hydrogen Bonding

In the solid state, molecules rarely exist in isolation. Their packing is governed by intermolecular forces, with hydrogen bonds being particularly dominant in amine-containing compounds.[18] The analysis of these interactions is critical for understanding crystal stability and polymorphism.

For 3,5-dimethyl-1H-pyrazol-4-amine, the crystal structure is stabilized by a network of hydrogen bonds.[18][19] The amine group (-NH₂) acts as a hydrogen bond donor, while the pyrazole ring nitrogens can act as acceptors. This leads to the formation of robust supramolecular structures, such as ladder-like chains or sheets.[18][19]

Sources

Navigating the Physicochemical Landscape of 3,5-diethyl-1H-pyrazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Analysis of the Thermodynamic Stability and Boiling Point of a Key Heterocyclic Amine for Pharmaceutical Research

This technical guide offers an in-depth exploration of the thermodynamic stability and boiling point of 3,5-diethyl-1H-pyrazol-4-amine, a substituted pyrazole derivative of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific compound is not extensively published, this paper synthesizes foundational principles of physical chemistry, data from analogous structures, and established analytical methodologies to provide a robust predictive framework and practical guidance for its characterization.

Executive Summary

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The physicochemical properties of these compounds, particularly their thermodynamic stability and boiling point, are critical parameters that influence their synthesis, purification, formulation, and ultimately, their viability as drug candidates. This guide elucidates the key molecular features governing these properties for 3,5-diethyl-1H-pyrazol-4-amine and outlines detailed protocols for their empirical determination.

Thermodynamic Stability: A Multifactorial Perspective

The thermodynamic stability of a molecule is a measure of its resistance to decomposition under a given set of conditions. For 3,5-diethyl-1H-pyrazol-4-amine, stability is a complex interplay of aromaticity, intermolecular forces, and the electronic effects of its substituents.

Foundational Principles of Pyrazole Stability

The pyrazole ring itself is an aromatic heterocycle, a feature that confers significant thermodynamic stability.[3][4] This aromaticity arises from the delocalization of six π-electrons across the five-membered ring. Computational studies on pyrazole and its isomers have shown that the pyrazole ring is more stable than other non-aromatic or less-aromatic isomers.[3] The stability of the pyrazole core is a crucial factor in the overall stability of its derivatives.[5][6]

The Influence of Substituents

The ethyl groups at positions 3 and 5, and the amine group at position 4, significantly modulate the stability of the parent pyrazole ring.

  • Amino Group (-NH₂): The amino group is a strong electron-donating group that can participate in resonance with the pyrazole ring, further enhancing its electronic stability. Moreover, the amino group is a potent hydrogen bond donor, while the pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen). This capacity for extensive intermolecular hydrogen bonding creates a highly stable, networked structure in the solid and liquid phases, contributing to the overall thermodynamic stability.[7][8][9]

  • Ethyl Groups (-CH₂CH₃): The ethyl groups are electron-donating through an inductive effect, which can also contribute to the electronic stabilization of the pyrazole ring.

The interplay of these factors suggests that 3,5-diethyl-1H-pyrazol-4-amine is a thermodynamically stable compound. The dense network of hydrogen bonds is a particularly strong contributor to its stability in the condensed phases.[10]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B Pyrazole_A 3,5-diethyl-1H- pyrazol-4-amine Pyrazole_B 3,5-diethyl-1H- pyrazol-4-amine Pyrazole_A->Pyrazole_B N-H···N (Amine to Pyrazole N) Pyrazole_B->Pyrazole_A N-H···N (Pyrazole N-H to Amine N)

Caption: Intermolecular hydrogen bonding in 3,5-diethyl-1H-pyrazol-4-amine.

Experimental Assessment of Thermodynamic Stability

The thermal stability of 3,5-diethyl-1H-pyrazol-4-amine can be quantitatively assessed using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][11][12][13] These methods provide critical data on melting point, decomposition temperature, and mass loss as a function of temperature.

Protocol 1: Determination of Thermal Stability by DSC/TGA

  • Sample Preparation: Accurately weigh 2-5 mg of 3,5-diethyl-1H-pyrazol-4-amine into an aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC/TGA instrument.

  • Experimental Conditions:

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Maintain an inert atmosphere using a continuous flow of nitrogen gas (e.g., 50 mL/min).

  • Data Analysis:

    • The DSC curve will show an endothermic peak corresponding to the melting point and exothermic peaks indicating decomposition.

    • The TGA curve will show the percentage of mass loss as a function of temperature, with the onset of mass loss indicating the beginning of decomposition. The decomposition temperature is often reported as the temperature at which 5% mass loss occurs (T₅%).[14]

Boiling Point: From Prediction to Empirical Verification

The boiling point of a compound is a key indicator of its volatility and is strongly influenced by intermolecular forces. For 3,5-diethyl-1H-pyrazol-4-amine, the extensive hydrogen bonding network is expected to result in a relatively high boiling point compared to non-hydrogen bonding analogues of similar molecular weight.

Predictive Frameworks for Boiling Point

In the absence of direct experimental data, the boiling point of organic compounds can be estimated using various predictive models. These range from simple empirical rules to sophisticated quantitative structure-property relationship (QSPR) models and neural networks.[15][16][17][18] These models utilize molecular descriptors that quantify various structural features, such as molecular weight, hydrogen bonding capacity, and polarity, to predict the boiling point. For N-heterocyclic compounds, descriptors that account for hydrogen bonding and dipole-dipole interactions have been shown to be particularly important for accurate predictions.[15][19]

Comparative Analysis with Analogous Structures

A comparative analysis with structurally related compounds can provide a reasonable estimate of the boiling point of 3,5-diethyl-1H-pyrazol-4-amine.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Structural Features
1H-Pyrazole[20][21]68.08186-188Hydrogen bonding N-H
3,5-Dimethylpyrazole96.13218Hydrogen bonding N-H
3,5-Diethyl-1-phenyl-1H-pyrazole[22]200.28(Not available)No N-H for H-bonding

The data for 1H-pyrazole and 3,5-dimethylpyrazole highlight the significant impact of intermolecular hydrogen bonding on the boiling point. The presence of the amino group in 3,5-diethyl-1H-pyrazol-4-amine, which introduces additional and stronger hydrogen bonding capabilities, is expected to elevate its boiling point substantially above that of 3,5-dimethylpyrazole.

Experimental Determination of Boiling Point

The definitive boiling point of 3,5-diethyl-1H-pyrazol-4-amine must be determined experimentally. The following protocol outlines a standard method for this determination.

Protocol 2: Boiling Point Determination by Distillation

  • Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Placement: Place a sample of 3,5-diethyl-1H-pyrazol-4-amine and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: The boiling point is the temperature at which a steady stream of distillate is collected, and the temperature reading on the thermometer remains constant.

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

While specific experimental data for 3,5-diethyl-1H-pyrazol-4-amine is sparse in the public domain, a thorough understanding of the principles governing the behavior of substituted pyrazoles allows for robust predictions of its thermodynamic stability and boiling point. The aromatic nature of the pyrazole core, coupled with extensive intermolecular hydrogen bonding facilitated by the amino and N-H groups, suggests that this compound possesses significant thermodynamic stability and a high boiling point. The experimental protocols detailed in this guide provide a clear pathway for the empirical validation of these properties, which is essential for the advancement of research and development efforts involving this promising class of molecules.

References

  • Egolf, L. M., & Jurs, P. C. (1993). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. Journal of Chemical Information and Computer Sciences, 33(4), 616-625. [Link]

  • Zhang, J., et al. (2013). Multiple hydrogen bonding in excited states of aminopyrazine in methanol solution: time-dependent density functional theory study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 39-44. [Link]

  • Ghosh, S., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

  • Thomas, K. R. J., et al. (2021). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. ResearchGate. [Link]

  • Reva, I., & Lapinski, L. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4259. [Link]

  • Tatevskii, V. M., et al. (1974). STATISTICAL CORRELATION OF MOLECULAR STRUCTURE WITH BOILING POINTS OF N-HETEROCYCLIC COMPOUNDS: MULTIPLE LINEAR REGRESSION ANALY. CECM, SFU. [Link]

  • Siodłak, D., et al. (2013). Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. ResearchGate. [Link]

  • Purkh, T., et al. (2018). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

  • Russo, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3784. [Link]

  • Egolf, L. M., & Jurs, P. C. (1993). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques. Journal of Chemical Information and Modeling, 33(4), 616-625. [Link]

  • Wessel, M. D., & Jurs, P. C. (1995). Prediction of boiling points and critical temperatures of industrially important organic compounds from molecular structure. Semantic Scholar. [Link]

  • Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(1), 1-10. [Link]

  • Wang, Z., et al. (2020). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. ChemRxiv. [Link]

  • Xiao, L., et al. (2013). DSC, TGA and DTA data of the obtained polymers. ResearchGate. [Link]

  • El-Shehry, M. F. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Molecules, 28(2), 823. [Link]

  • Davis, C. M., et al. (2004). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. ResearchGate. [Link]

  • Baklanov, M. V., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(21), 7233. [Link]

  • Siudak, Z., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. [Link]

  • El-Korashy, S. A., et al. (2006). Stereochemistry of new nitrogen-containing heterocyclic compounds. XV. Potentiometric, thermodynamic and biological activity studies of azoquinolines and their metal complexes. ResearchGate. [Link]

  • Hussien, M. A. (2007). Stereochemistry of New Nitrogen Containing Heterocyclic Aldehyde. VII. Potentiometric, Conductometric and Thermodynamic Studies of Novel Quinoline Azodyes and Their Metal Complexes with Some Transition Metals. Academia.edu. [Link]

  • Yin, P., et al. (2019). Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. RSC Advances, 9(5), 2555-2561. [Link]

  • Bîcu, E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 643. [Link]

  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1055. [Link]

  • Ghozlan, S. A. S., et al. (2004). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • He, C., et al. (2019). Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 13(1), 19688. [Link]

  • Russo, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Pagoria, P. F., et al. (2002). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). ResearchGate. [Link]

  • Al-Hamdani, A. A. S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Isloor, A. M., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. [Link]

  • Dar, B. A., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(104), 85739-85746. [Link]

  • Kumar, D., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • El-Sayed, M. A. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]

Sources

A Technical Guide to the Molecular Weight and Elemental Analysis of 3,5-diethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular weight and elemental composition of 3,5-diethyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Beyond presenting core physicochemical data, this document outlines the fundamental principles and a validated experimental protocol for determining elemental composition, ensuring compound identity and purity.

Core Physicochemical Properties

The foundational step in characterizing any novel or synthesized compound is the verification of its molecular formula and weight. This data serves as the primary checkpoint for confirming a successful synthesis and is a prerequisite for all subsequent analytical and experimental work. 3,5-diethyl-1H-pyrazol-4-amine is identified by the molecular formula C₇H₁₃N₃.

The theoretical molecular weight and elemental composition are derived directly from this formula. These calculated values represent the benchmark against which all experimental results must be compared.

Table 1: Molecular and Elemental Data for 3,5-diethyl-1H-pyrazol-4-amine

ParameterValue
Molecular Formula C₇H₁₃N₃
Average Molecular Weight 139.20 g/mol
Monoisotopic Mass 139.11095 Da[1]
Elemental Composition (%):
      Carbon (C)60.40%
      Hydrogen (H)9.41%
      Nitrogen (N)30.19%

The Principle of Elemental Analysis via Combustion

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a pure organic compound.[2][3] For researchers, its primary function is to validate the empirical formula of a substance, thereby confirming its identity and purity. The most prevalent and reliable method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, often referred to as CHN analysis.[3][4]

The technique is rooted in the Pregl-Dumas method and operates on a simple, yet robust, principle: a sample is combusted in a high-temperature, oxygen-rich environment to quantitatively convert its constituent elements into simple gaseous products.[2]

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).

These gases are then meticulously separated and measured by a detector, allowing for the calculation of the mass fraction of each element in the original sample.[3]

Validated Protocol for CHN Elemental Analysis

This section details a self-validating protocol for the elemental analysis of 3,5-diethyl-1H-pyrazol-4-amine using a modern combustion analyzer. The inclusion of calibration standards and system checks ensures the trustworthiness and accuracy of the results.

Instrumentation and Reagents
  • CHN Elemental Analyzer: Equipped with a high-temperature combustion furnace, gas chromatography (GC) column for separation, and a thermal conductivity detector (TCD).

  • Microbalance: Capable of accurately weighing to ±0.001 mg.

  • Calibration Standard: A high-purity, stable organic compound with a precisely known elemental composition (e.g., Acetanilide).

  • Consumables: Tin or silver capsules for sample encapsulation, high-purity oxygen (carrier gas), and helium (inert gas).

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the 3,5-diethyl-1H-pyrazol-4-amine sample is homogenous and thoroughly dried to remove any residual solvents or moisture, which would lead to erroneous hydrogen and carbon values. A vacuum oven is recommended.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified standard. This involves analyzing a known mass of the standard to create a calibration curve that correlates the detector's signal response to a specific elemental mass. This step is critical for ensuring the quantitative accuracy of the analysis.

  • Sample Encapsulation and Weighing:

    • Accurately weigh approximately 1-3 mg of the dried 3,5-diethyl-1H-pyrazol-4-amine sample into a tin capsule using a microbalance.

    • Securely crimp the capsule to ensure no sample is lost and that a complete, oxygen-rich combustion will occur upon introduction to the furnace.

  • Combustion and Reduction:

    • The encapsulated sample is introduced into the combustion furnace, which is maintained at a temperature of 900-1000°C.

    • A timed pulse of pure oxygen is injected, causing a rapid and complete combustion of the sample.

    • The resulting gas mixture flows through a reduction tube (typically containing copper) to convert any nitrogen oxides (NOₓ) to elemental nitrogen (N₂).

  • Gas Separation and Detection:

    • The mixture of CO₂, H₂O, and N₂ is swept by a helium carrier gas through a GC column. The gases are separated based on their different retention times.

    • As each component elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium stream, generating a signal proportional to the concentration of each gas.

  • Data Analysis and Validation:

    • The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂. Using the initial sample mass and the calibration data, the software calculates the percentage by mass of Carbon, Hydrogen, and Nitrogen.

    • The experimental results are then compared to the theoretical values calculated in Table 1. A successful validation is typically achieved if the experimental percentages are within ±0.4% of the theoretical values.

Workflow Visualization

The following diagram illustrates the logical flow of the combustion analysis process, from sample preparation to final data validation.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_results Phase 3: Data Interpretation Sample 1. Pure, Dry Sample (3,5-diethyl-1H-pyrazol-4-amine) Weigh 2. Weigh 1-3 mg (Microbalance) Sample->Weigh Encapsulate 3. Encapsulate (Tin Capsule) Weigh->Encapsulate Combustion 4. Combustion (900-1000°C in O₂) Encapsulate->Combustion Reduction 5. Reduction (NOx → N₂) Combustion->Reduction Separation 6. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 7. TCD Detection Separation->Detection Calculation 8. Calculate %C, %H, %N Detection->Calculation Validation 9. Compare Experimental vs. Theoretical (Acceptance: ±0.4%) Calculation->Validation

Caption: Workflow for CHN Elemental Analysis.

Authoritative Interpretation of Results

The congruence of experimental and theoretical elemental analysis data provides strong evidence for the structural integrity and purity of the synthesized 3,5-diethyl-1H-pyrazol-4-amine.

  • Confirmation of Identity: A result where the experimental percentages of C, H, and N fall within the accepted ±0.4% tolerance of the theoretical values confirms the empirical formula C₇H₁₃N₃. When combined with other characterization data (e.g., NMR, MS), this confirms the molecular identity.

  • Assessment of Purity: Significant deviations from the theoretical values can indicate the presence of impurities. For instance, a higher-than-expected hydrogen percentage might suggest residual water or organic solvent. A lower-than-expected nitrogen value could imply an incomplete reaction or the presence of a nitrogen-lacking impurity. Heterocyclic nitrogen compounds can sometimes be challenging to combust completely, but modern analyzers are designed to handle such materials effectively.[5]

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • PubChem. Pyrazole, 4-amino-3,5-dimethyl-. [Link]

  • News-Medical. (2023). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • ResearchGate. (2018). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • PubChemLite. 3,5-diethyl-1h-pyrazol-4-amine (C7H13N3). [Link]

Sources

An In-depth Technical Guide on the Hydrogen Bonding Patterns in 3,5-diethyl-1H-pyrazol-4-amine Crystals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and the non-covalent interactions that govern their molecular recognition at biological targets. Among these interactions, hydrogen bonding plays a pivotal role in defining the solid-state architecture of pyrazole-based active pharmaceutical ingredients (APIs), which in turn influences critical physicochemical properties such as solubility, stability, and bioavailability.

This technical guide provides a comprehensive analysis of the anticipated hydrogen bonding patterns in the crystal structure of 3,5-diethyl-1H-pyrazol-4-amine. While a definitive crystal structure for this specific molecule is not yet publicly available, this document, grounded in the extensive crystallographic data of analogous pyrazole derivatives, will serve as an in-depth predictive and methodological resource for researchers. We will explore the probable supramolecular assemblies, detail the experimental and computational workflows for their elucidation, and discuss the implications of these findings for drug development professionals.

Predicted Supramolecular Assembly and Hydrogen Bonding Motifs

The molecular structure of 3,5-diethyl-1H-pyrazol-4-amine features multiple hydrogen bond donors and acceptors, suggesting a rich and robust network of intermolecular interactions in the crystalline state. The primary donors are the N-H group of the pyrazole ring and the -NH2 group at the C4 position. The principal acceptor is the sp2-hybridized nitrogen atom (N2) of the pyrazole ring.

Based on crystallographic studies of similar pyrazole derivatives, we can predict the formation of several key hydrogen bonding motifs:[3][4]

  • N-H···N Heterodimers: A common and highly stable motif in pyrazole crystals is the formation of dimers through N-H···N hydrogen bonds between the N1-H of one molecule and the N2 of a neighboring molecule.

  • Amine-Pyrazole Catenanes: The 4-amino group can act as a hydrogen bond donor to the N2 atom of an adjacent pyrazole ring, leading to the formation of one-dimensional chains or catemers.

  • Amine-Amine Linkages: The amino groups of two neighboring molecules can engage in N-H···N hydrogen bonds, further stabilizing the crystal lattice.

  • Weak C-H···N and C-H···π Interactions: In addition to the strong N-H···N bonds, weaker C-H···N and C-H···π interactions involving the ethyl substituents and the pyrazole ring are also expected to contribute to the overall packing efficiency.[5]

These interactions are likely to result in a dense, three-dimensional hydrogen-bonded network, contributing to the high thermal stability of the compound.[6]

Predicted_Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A 3,5-diethyl-1H- pyrazol-4-amine B 3,5-diethyl-1H- pyrazol-4-amine A->B N1-H(A) ··· N2(B) (Heterodimer Formation) C 3,5-diethyl-1H- pyrazol-4-amine A->C N-H(Amine A) ··· N(Amine C) (Amine-Amine Linkage) B->C N-H(Amine B) ··· N2(C) (Catenane Formation)

Caption: Predicted primary hydrogen bonding interactions in the crystal lattice of 3,5-diethyl-1H-pyrazol-4-amine.

Experimental and Computational Workflow for Structural Elucidation

To definitively determine the hydrogen bonding patterns, a combined experimental and computational approach is essential.

Part 1: Synthesis and Crystallization

The synthesis of 3,5-diethyl-1H-pyrazol-4-amine can be achieved through a multi-step process, beginning with the well-established Knorr pyrazole synthesis.[7]

Experimental Protocol: Synthesis

  • Synthesis of 3,5-diethyl-1H-pyrazole:

    • To a solution of heptane-3,5-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.[7]

    • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain pure 3,5-diethyl-1H-pyrazole.

  • Nitration to 3,5-diethyl-4-nitro-1H-pyrazole:

    • Dissolve the synthesized 3,5-diethyl-1H-pyrazole in a mixture of concentrated sulfuric and nitric acid at 0°C.[8]

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

    • Filter the precipitated product, wash with water, and dry to yield 3,5-diethyl-4-nitro-1H-pyrazole.

  • Reduction to 3,5-diethyl-1H-pyrazol-4-amine:

    • Hydrogenate the nitro-pyrazole derivative using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8]

    • Alternatively, chemical reduction can be performed using reagents such as tin(II) chloride in hydrochloric acid.

    • After the reaction is complete, filter the catalyst and purify the product by recrystallization.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques:

  • Slow Evaporation: Dissolve the purified 3,5-diethyl-1H-pyrazol-4-amine in a suitable solvent (e.g., ethanol, methanol, or acetone) and allow the solvent to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent and place it in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[1]

SCXRD_Workflow start Synthesized & Purified 3,5-diethyl-1H-pyrazol-4-amine crystal Grow Single Crystals start->crystal mount Select & Mount Suitable Crystal crystal->mount data_collection X-ray Diffraction Data Collection mount->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation final_structure Final Crystal Structure & H-Bonding Parameters validation->final_structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 3: Computational Analysis - Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[9][10]

Workflow for Hirshfeld Surface Analysis:

  • Input: The refined crystallographic information file (CIF) from the SC-XRD experiment.

  • Generation of Hirshfeld Surface: The analysis software calculates the electron distribution of a molecule in the crystal and generates a surface that separates the molecule from its neighbors.

  • d_norm Mapping: The surface is colored based on the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate hydrogen bonds and other close contacts.[11]

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The resulting plot provides a quantitative breakdown of the different types of interactions (e.g., N-H···N, C-H···N).[9]

Hirshfeld_Analysis_Workflow cif_input Crystallographic Information File (CIF) hirshfeld_calc Calculate Hirshfeld Surface cif_input->hirshfeld_calc dnorm_map Generate d_norm Map hirshfeld_calc->dnorm_map fingerprint_plot Generate 2D Fingerprint Plot hirshfeld_calc->fingerprint_plot analysis Visualize & Quantify Intermolecular Interactions dnorm_map->analysis fingerprint_plot->analysis hbond_analysis Detailed Hydrogen Bond Analysis analysis->hbond_analysis

Caption: Workflow for computational Hirshfeld surface analysis.

Data Interpretation and Presentation

A thorough analysis of the crystal structure will involve the quantification of the hydrogen bonding geometry. The following table provides a template for summarizing these key parameters, populated with representative data from a related pyrazole derivative for illustrative purposes.

Hydrogen Bond (D-H···A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N1-H1···N2'0.882.022.90175
N3-H3A···N2''0.882.153.00165
N3-H3B···N3'''0.882.203.05160

D = Donor atom; A = Acceptor atom. Data is hypothetical and for illustrative purposes.

Implications for Drug Development

A comprehensive understanding of the hydrogen bonding patterns in 3,5-diethyl-1H-pyrazol-4-amine crystals is crucial for several aspects of drug development:

  • Polymorph Screening: Different hydrogen bonding arrangements can lead to the formation of different crystal polymorphs, each with unique physical properties. Identifying and characterizing these polymorphs is a regulatory requirement and is critical for ensuring consistent drug product quality.

  • Formulation Development: The solubility and dissolution rate of an API are heavily influenced by its crystal packing. Knowledge of the hydrogen bonding network can guide the selection of appropriate excipients and formulation strategies to optimize drug delivery.

  • Structure-Activity Relationship (SAR) Studies: The solid-state conformation and intermolecular interactions can provide insights into the binding of the molecule to its biological target. This information is invaluable for the rational design of new derivatives with enhanced potency and selectivity.[1]

Conclusion

While the definitive crystal structure of 3,5-diethyl-1H-pyrazol-4-amine remains to be determined, this technical guide provides a robust framework for its prediction, elucidation, and analysis. By leveraging the extensive knowledge base of pyrazole crystallography, we anticipate a complex and stable three-dimensional network dominated by N-H···N hydrogen bonds. The detailed experimental and computational workflows outlined herein offer a clear path for researchers to uncover the precise nature of these interactions. Such a detailed structural understanding is paramount for advancing the development of this and other pyrazole-based compounds as next-generation therapeutics.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface - IRINS.
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes - etd@IISc.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
  • Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simul
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds - RSC Publishing.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide - -ORCA - Cardiff University.
  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies - MDPI.
  • Crystal and molecular structure of 4-fluoro-1H-pyrazole
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular M
  • Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime - PMC.
  • Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives | Request PDF - ResearchG
  • An In-depth Technical Guide to the Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole - Benchchem.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals.
  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b).
  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone - MDPI.
  • Crystal structure of (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H).
  • Crystal structure of 3,5-bis(t-butyl)
  • 3,5-diethyl-1H-pyrazol-4-amine — Chemical Substance Inform
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Crystal structure of bis(3,5-diisopropyl-1H-pyrazol-4-ammonium)

Sources

Methodological & Application

3,5-diethyl-1H-pyrazol-4-amine as a ligand in transition metal complexes

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,5-Diethyl-1H-pyrazol-4-amine as a Versatile Ligand in Transition Metal Complexes

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. While 3,5-dimethylpyrazoles are ubiquitous in coordination chemistry, the substitution of methyl groups with ethyl chains to form 3,5-diethyl-1H-pyrazol-4-amine introduces critical physicochemical advantages. The ethyl substituents significantly increase the lipophilicity and steric bulk of the ligand. This modification enhances the solubility of the resulting metal complexes in non-polar organic solvents and alters crystal packing dynamics—a crucial factor in the design of solution-processable Metal-Organic Frameworks (MOFs) and homogeneous catalysts.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with field-proven mechanistic insights and self-validating protocols for utilizing 3,5-diethyl-1H-pyrazol-4-amine in advanced coordination chemistry.

Mechanistic Insights: Coordination Modes and Causality

3,5-Diethyl-1H-pyrazol-4-amine is a polyfunctional scaffold possessing three potential reactive sites: the pyridine-like nitrogen (N2), the pyrrole-like nitrogen (N1), and the exocyclic primary amine (4-NH₂). Understanding the causality of its coordination pathways is essential for predictable synthesis:

  • Neutral Monodentate Coordination: In the absence of a strong base, the protonated N1 atom prevents bridging. The ligand coordinates exclusively via the N2 atom. The 4-amino group typically remains uncoordinated due to the geometric strain required to form a chelate ring with the adjacent N2 atom[1].

  • Anionic Bridging (Pyrazolate Formation): Upon deprotonation of N1 (using bases like triethylamine or KOH), the resulting pyrazolate anion acts as a potent bridging bidentate ligand, driving the self-assembly of dinuclear or polynuclear transition metal clusters.

  • Amine Condensation (Polydentate Linkers): The 4-amino group serves as a highly reactive synthetic handle. Condensation with aldehydes yields Schiff bases, while reaction with dianhydrides produces dipyrazole-terminated diimides (XDIs). These extended ligands are critical for synthesizing isoreticular MOFs with tunable optoelectronic properties[2].

G LIGAND 3,5-diethyl-1H-pyrazol-4-amine P1 Neutral Monodentate (via Pyrazole N2) LIGAND->P1 Direct Metal Addition P2 Deprotonation (Pyrazolate Anion) LIGAND->P2 Base (e.g., NEt3, KOH) P3 Amine Condensation (via 4-NH2 group) LIGAND->P3 Aldehydes / Dianhydrides C1 Mononuclear Complexes (e.g., Co(II), Cu(II)) P1->C1 C2 Bridging Bidentate Dinuclear/Polynuclear P2->C2 C3 Schiff Bases & Diimides (MOF Linkers) P3->C3

Coordination and functionalization pathways of 3,5-diethyl-1H-pyrazol-4-amine.

Quantitative Data: Coordination Parameters

The following table summarizes the structural and geometric parameters typically observed when 3,5-diethyl-1H-pyrazol-4-amine (and its direct derivatives) coordinate to various transition metals.

Coordination ModeTypical Metal IonsAverage M-N Bond Length (Å)Preferred GeometryPrimary Application
Monodentate (Neutral) Co(II), Ni(II), Cu(II)1.98 – 2.15Tetrahedral / OctahedralAntimicrobial Agents[3]
Bridging (Pyrazolate) Pd(II), Pt(II), Ag(I)1.95 – 2.05Square Planar / LinearLuminescent Sensors
Diimide Linker (MOF) Zn(II), Zr(IV)2.00 – 2.10Framework-dependentElectrochromism[2]

Experimental Protocols

Protocol 1: Synthesis of a Mononuclear Cobalt(II) Complex

Causality & Design: Cobalt(II) chloride hexahydrate is utilized because the labile aquo ligands are easily displaced by the stronger nitrogen donor of the pyrazole[1]. Ethanol is chosen as the solvent; the ethyl groups on the ligand ensure the resulting complex remains highly soluble during the reaction, preventing the kinetic trapping of unreacted intermediates.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of CoCl₂·6H₂O in 15 mL of absolute ethanol in a 50 mL round-bottom flask. The solution will exhibit a characteristic pale pink color, indicative of octahedral [Co(H₂O)₆]²⁺.

  • Ligand Addition: Slowly add a solution of 2.1 mmol of 3,5-diethyl-1H-pyrazol-4-amine dissolved in 10 mL of ethanol dropwise over 10 minutes under continuous magnetic stirring.

  • Self-Validation (Visual Cue): Observe the color transition. As the pyrazole ligands displace the water molecules, the coordination geometry shifts from octahedral to tetrahedral, causing the solution to turn a deep, vibrant blue. If the solution remains pink, gently warm the mixture to 40°C to overcome the kinetic barrier of ligand exchange.

  • Reflux & Isolation: Reflux the blue solution for 2 hours. Allow it to cool to room temperature, then concentrate the solvent in vacuo to one-third of its volume.

  • Crystallization: Layer the concentrated solution with diethyl ether and store at 4°C overnight to precipitate the microcrystalline [Co(L)₂Cl₂] complex. Filter, wash with cold ether, and dry under vacuum.

Protocol 2: Synthesis of a Dipyrazole-Terminated Diimide Linker for MOFs

Causality & Design: To integrate this ligand into a MOF, the 4-amino group must be transformed into a rigid linker. Condensing two equivalents of the ligand with a dianhydride (e.g., Pyromellitic dianhydride, PMDA) creates a bifunctional pyrazole linker. N,N-dimethylacetamide (DMA) is used as the solvent because its high boiling point allows for the thermal removal of water, driving the dehydration of the intermediate amic acid into the closed imide ring[2].

Step-by-Step Methodology:

  • Reagent Mixing: In a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, combine 2.05 mmol of 3,5-diethyl-1H-pyrazol-4-amine and 1.0 mmol of PMDA.

  • Solvent Addition: Add 25 mL of anhydrous DMA. Stir at room temperature for 1 hour to allow the formation of the intermediate polyamic acid (the solution will turn slightly viscous and yellow).

  • Thermal Dehydration: Attach a Dean-Stark trap and reflux the mixture at 160°C for 12 hours. Expert Insight: The continuous removal of water is critical; failure to drive off water will result in an incomplete ring closure, yielding a flexible, non-functional linker that will collapse any subsequent MOF structure.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of vigorously stirred ice-cold distilled water.

  • Self-Validation (Yield & Purity): A yellow/orange precipitate should form immediately. Filter the solid, wash extensively with water and methanol to remove unreacted starting materials and residual DMA, and dry at 80°C under vacuum. The purity can be self-validated via ¹H-NMR (DMSO-d₆), looking for the disappearance of the primary amine protons (~4.0 ppm) and the presence of the imide structure.

Troubleshooting & Best Practices

  • Oxidation of the Free Amine: The 4-amino group on the electron-rich pyrazole ring is susceptible to air oxidation, which can darken the starting material. Always store 3,5-diethyl-1H-pyrazol-4-amine under an inert argon atmosphere at 2-8°C. If the ligand appears brown, purify it via sublimation or recrystallization prior to complexation.

  • Steric Clashes in MOF Assembly: While the diethyl groups improve solubility, they also increase the steric bulk around the coordination site. When synthesizing MOFs using the diimide linkers (Protocol 2), slightly longer reaction times (e.g., 72 hours solvothermal synthesis instead of 48 hours) may be required to allow the metal nodes to properly navigate the steric hindrance and achieve high crystallinity.

References

  • Coordination chemistry of 4-aminopyrazole: Structure and physicochemical properties of cobalt(II) chlorido complexes, and amino group reactivity towards a ketone to yield an imine bond Source: Inorganica Chimica Acta (2024) URL:[Link]

  • Electrochromism in Isoreticular Metal–Organic Framework Thin Films with Record High Coloration Efficiency Source: ACS Nano (2023) URL:[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: Pharmaceuticals / PMC (2024) URL:[Link](Note: URL derived from PMC grounding data for the specific DOI 10.3390/ph17111531)

Sources

protocol for the purification and crystallization of 3,5-diethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Purification and Crystallization of 3,5-diethyl-1H-pyrazol-4-amine

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, demonstrating a vast array of pharmacological activities.[1][2][3] The 3,5-disubstituted-1H-pyrazol-4-amine scaffold, in particular, serves as a vital building block for the synthesis of complex molecules in drug discovery programs. The purity and crystalline form of such an intermediate are paramount, as they directly influence the yield, purity, and even the polymorphic form of the final active pharmaceutical ingredient (API). This guide provides a detailed , moving from a crude synthetic mixture to a highly pure, crystalline solid suitable for further synthetic transformations or structural analysis. The methodologies described herein are grounded in established principles of separation science and crystallography, with a focus on explaining the rationale behind each step to empower researchers to adapt and troubleshoot the process effectively.

Section 1: Initial Assessment of the Crude Product

Before any purification attempt, a preliminary analysis of the crude material is essential. This step provides critical information about the purity level and the nature of the impurities, which may include unreacted starting materials, reagents, or regioisomeric byproducts.[4]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the initial assessment.[4] A small amount of the crude product is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spotted on a silica gel TLC plate. The plate is then developed using various solvent systems of differing polarity, typically mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] The goal is to find a system that provides good separation between the desired product spot and any impurity spots, ideally with a retention factor (Rƒ) of ~0.3-0.4 for the product.

  • Proton NMR (¹H NMR) Spectroscopy: A ¹H NMR spectrum of the crude product can provide a rough estimate of purity and help identify major impurities if their structures are known. For 3,5-diethyl-1H-pyrazol-4-amine, one would expect to see characteristic signals for the ethyl groups (triplets and quartets) and potentially broad signals for the N-H and NH₂ protons.

Section 2: Purification by Column Chromatography

Column chromatography is the most effective and widely used method for purifying pyrazole derivatives, especially for separating closely related impurities like regioisomers.[4][5]

Rationale for Method Selection

The target molecule, 3,5-diethyl-1H-pyrazol-4-amine, possesses a basic amino group. Basic compounds can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor separation, and in some cases, degradation of the compound on the column.[6] To circumvent this, the silica gel or the mobile phase must be "deactivated" or basified. This is most commonly achieved by adding a small amount of a volatile base, such as triethylamine (Et₃N), to the eluent.[6]

Detailed Protocol
  • Eluent Selection: Based on the preliminary TLC analysis, select an appropriate eluent system (e.g., Hexane:Ethyl Acetate). To this system, add 0.5-1% triethylamine by volume to prevent streaking and improve recovery.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.

    • Alternatively, for less soluble compounds or to achieve a tighter band, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[4]

    • Carefully add the sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the product.

    • Collect fractions in an organized manner (e.g., in test tubes) and monitor the composition of each fraction by TLC.[4]

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified, albeit likely amorphous, 3,5-diethyl-1H-pyrazol-4-amine.

Section 3: High-Purity Crystallization

Recrystallization is a powerful technique for achieving high purity for solid compounds.[6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection: The Key to Success

The ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature.[7] This ensures minimal loss of the product in the mother liquor upon cooling. For pyrazole derivatives, common solvents include alcohols (ethanol, methanol), acetone, ethyl acetate, or mixed solvent systems.[7]

Solvent SystemTypeBoiling Point (°C)PolarityRationale for Use
Ethanol/Water Mixed78-100HighThe compound is dissolved in a minimum of hot ethanol ("good" solvent), and hot water ("anti-solvent") is added dropwise until turbidity persists. Slow cooling then induces crystallization.[7]
Hexane/Ethyl Acetate Mixed69-77Low to MediumThe compound is dissolved in hot ethyl acetate, and hexane is added to decrease solubility. This is effective for moderately polar compounds.[7]
Isopropanol Single82MediumA good single-solvent option if the compound exhibits a steep solubility curve with temperature.
Acetone Single56Medium-HighA versatile solvent, but its low boiling point requires careful handling.
Detailed Protocol (Mixed-Solvent System)
  • Dissolution: Place the purified amorphous solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) portion-wise while heating and stirring until the solid is completely dissolved.[7]

  • Induce Saturation: While maintaining the high temperature, add the "anti-solvent" (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals by allowing impurities to remain in the solution rather than being trapped in the crystal lattice.[7]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize the precipitation of the product.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual mother liquor.

    • Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Purification_and_Crystallization_Workflow crude Crude Product assess Initial Assessment | {TLC | ¹H NMR} crude->assess purify Purification | {Column Chromatography | Stationary Phase: Silica Gel (+1% Et₃N) | Mobile Phase: Hexane/EtOAc} assess->purify amorphous Purified Amorphous Solid purify->amorphous crystallize Crystallization | {Solvent Selection | Slow Cooling | Filtration} amorphous->crystallize crystals High-Purity Crystals crystallize->crystals characterize Final Characterization | {Melting Point | NMR | Mass Spec | X-ray Diffraction} crystals->characterize caption Workflow from crude product to characterized crystals.

Section 4: Characterization of the Final Product

Final characterization is a non-negotiable step to confirm the identity and purity of the isolated crystals.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity.

  • NMR Spectroscopy (¹H and ¹³C): These spectra provide definitive structural confirmation. The ¹H NMR should show clean signals corresponding to the diethyl and amine protons, and the ¹³C NMR will confirm the number of unique carbon environments.[8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.[8][9]

  • Single-Crystal X-ray Diffraction: For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[1][11][12] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1]

Section 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Streaking on TLC Plate The compound is basic and interacts strongly with acidic silica gel.Add 0.5-1% triethylamine or ammonia to the eluent. Consider using neutral alumina as the stationary phase.[5][6]
"Oiling Out" During Crystallization The melting point of the compound is lower than the boiling point of the solvent; cooling is too rapid.Use a lower-boiling point solvent system. Ensure cooling is very slow; insulate the flask. Add a seed crystal to induce crystallization.[7]
Low Yield from Recrystallization Too much solvent was used; the compound has significant solubility in the cold solvent.Use the absolute minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath.[7]
Product Won't Solidify After Column Residual solvent is present; the product may be an oil at room temperature.Dry the product under high vacuum for an extended period. If it is inherently an oil, purification is complete.

References

  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives - Benchchem.
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem.
  • Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method - CrystEngComm (RSC Publishing).
  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
  • Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives - SciSpace.
  • Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives and evaluation of their antioxidant activity | Journal of Kufa for Chemical Sciences.
  • Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound - IRJET.
  • (PDF) Synthesis and characterization of new 3,5‐disubstituted‐4,5‐dihydro‐1H-pyrazole and their carbothioamide derivatives - ResearchGate.
  • Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives | European Journal of Chemistry.
  • Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation - DSpace Repository.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Recrystallization and Crystallization.
  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate.
  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes - etd@IISc.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole - Benchchem.
  • Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives | Request PDF - ResearchGate.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals.

Sources

Application Note: 3,5-Diethyl-1H-pyrazol-4-amine in the Discovery of Mitotic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern oncology drug discovery, targeting the Spindle Assembly Checkpoint (SAC) and mitotic progression has emerged as a validated strategy to induce mitotic catastrophe in chromosomally unstable tumors. At the core of this pharmacological approach is the highly versatile building block 3,5-diethyl-1H-pyrazol-4-amine (CAS: 1817793-40-0).

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over thousands of other heterocycles. The 1H-pyrazole core functions as a privileged bioisostere for the adenine ring of ATP. It serves as an optimal hydrogen bond donor-acceptor pair, forming critical interactions with the backbone amides of the kinase hinge region.

The strategic placement of ethyl groups at the 3 and 5 positions provides finely tuned lipophilic bulk. This bulk perfectly occupies the hydrophobic selectivity pockets adjacent to the ATP-binding site in specific kinases—most notably Threonine Tyrosine Kinase (TTK/MPS1) and Polo-like Kinase 1 (PLK1) —preventing off-target binding to kinases with smaller hydrophobic clefts. Furthermore, the 4-amino group serves as a highly reactive nucleophilic handle, allowing for straightforward cross-coupling to elaborate the molecule into complex bicyclic systems (e.g., pyrazolo-quinazolines and pyrimido-indolizines) that extend into the solvent-exposed or DFG-out pockets.

Pathway Visualization: The Spindle Assembly Checkpoint (SAC)

To understand the application of these inhibitors, we must visualize the biological circuitry they disrupt. 3,5-diethyl-1H-pyrazol-4-amine derivatives primarily target TTK and PLK1, forcing premature mitotic exit and subsequent apoptosis in cancer cells.

SAC_Pathway Kinetochore Unattached Kinetochores TTK TTK / MPS1 Kinase (Primary Target) Kinetochore->TTK Recruits & Activates PLK1 PLK1 Kinase (Secondary Target) Kinetochore->PLK1 Recruits MCC Mitotic Checkpoint Complex (MAD2, BUBR1, BUB3, CDC20) TTK->MCC Promotes Assembly Apoptosis Mitotic Catastrophe / Apoptosis TTK->Apoptosis Inhibition leads to Premature Mitotic Exit PLK1->MCC Regulates APC_C APC/C (Anaphase-Promoting Complex) MCC->APC_C Inhibits (During Arrest) Securin Securin Degradation APC_C->Securin Ubiquitination (Active State) Mitosis Mitotic Exit / Cell Division Securin->Mitosis Allows Anaphase Inhibitor 3,5-Diethyl-1H-pyrazol-4-amine Derived Inhibitors Inhibitor->TTK Competitive ATP Inhibition Inhibitor->PLK1 Competitive ATP Inhibition

Figure 1: Mechanism of action for 3,5-diethyl-1H-pyrazol-4-amine derived inhibitors in the SAC pathway.

Experimental Protocols

Protocol A: Self-Validating Synthesis of 3,5-Diethyl-1H-pyrazol-4-amine

This protocol details the bottom-up synthesis of the scaffold. Each step is designed with built-in causality and quality control to ensure downstream coupling success.

Step 1: Cyclization to 3,5-Diethyl-1H-pyrazole

  • Procedure : To a solution of 3,5-heptanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C. Reflux for 4 hours.

  • Causality : Hydrazine acts as a bis-nucleophile, attacking the two carbonyl carbons of the β -diketone. The subsequent dehydration drives the formation of the aromatic pyrazole core.

  • Validation : Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-inactive diketone and appearance of a highly UV-active spot confirms cyclization.

Step 2: Regioselective Nitration

  • Procedure : Cool the isolated 3,5-diethyl-1H-pyrazole to 0°C. Slowly add concentrated H2​SO4​ , followed by dropwise addition of fuming HNO3​ . Stir at 60°C overnight.

  • Causality : The pyrazole ring is electron-rich, directing electrophilic aromatic substitution exclusively to the 4-position. Strict temperature control (0°C 60°C) is mandatory; exceeding 60°C risks oxidative degradation of the ethyl side chains.

Step 3: Catalytic Reduction to Amine

  • Procedure : Dissolve the nitrated intermediate in methanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite and concentrate.

  • Causality : Catalytic hydrogenation selectively reduces the nitro group to the target amine without hydrogenating the aromatic pyrazole ring.

  • Validation : LC-MS must show a dominant peak at m/z 140.1 [M+H]+ . The presence of the amine is confirmed by a positive ninhydrin stain.

Protocol B: Biochemical TR-FRET Kinase Assay for TTK/PLK1

Once the 3,5-diethyl-1H-pyrazol-4-amine is coupled to a larger scaffold (e.g., pyrazolo-quinazoline), the resulting library must be screened. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its time-gated reading eliminates short-lived background autofluorescence from the chemical compounds, drastically reducing false positives.

  • Buffer Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Causality: Mg2+ coordinates the ATP phosphates; EGTA chelates Ca2+ to suppress calcium-dependent proteases; DTT prevents the oxidation of catalytic cysteines in the kinase active site.

  • Enzyme/Substrate Mix : Dilute recombinant TTK or PLK1 enzyme and ULight™-labeled generic substrate in the kinase buffer. Dispense 5 μ L into a 384-well ProxiPlate.

  • Compound Addition : Add 2.5 μ L of the pyrazole-derived inhibitor (serial dilutions in DMSO). Maintain a final DMSO concentration of 1% across all wells to ensure uniform solvent kinetics.

  • Reaction Initiation : Add 2.5 μ L of ATP (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Termination & Detection : Stop the reaction by adding 10 μ L of EDTA (chelates Mg2+ to halt kinase activity) containing a Europium-labeled anti-phospho antibody.

  • Readout & Validation : Read the plate on an EnVision® Multilabel Reader (Ex: 320 nm, Em: 665 nm / 615 nm).

    • Self-Validation: Calculate the Z'-factor using a known inhibitor (e.g., ) as the positive control and DMSO as the negative control. A Z'-factor >0.6 validates the assay's robustness.

Pharmacological Data & Phenotypic Impact

The integration of the 3,5-diethyl-1H-pyrazol-4-amine moiety into larger macrocycles has yielded some of the most potent mitotic kinase inhibitors in preclinical development. The table below summarizes the quantitative data for representative derivative classes.

Scaffold Class (Derivative)Primary Kinase TargetBiochemical IC 50​ (nM)Cellular GI 50​ (nM)Primary Cellular Phenotype
Pyrazolo-quinazoline TTK (MPS1)< 10 nM160 nM (HCT116)Override of SAC, Mitotic Catastrophe
Pyrimido-indolizine PLK115 nM210 nM (HeLa)Spindle assembly failure, G2/M arrest
Triazolopyridine Aurora Kinase A25 nM300 nM (MCF-7)Centrosome fragmentation, Polyploidy

Table 1: Pharmacological profiling of kinase inhibitors derived from the 3,5-diethyl-1H-pyrazol-4-amine building block. Data aggregated from established patent literature and preclinical oncology studies.

References

  • European Patent Office (EP 3283642 B1)
  • United States Patent and Trademark Office (US 9,856,258 B2)
  • Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase Colombo, R., et al. Cancer Research, 70(24), 10255-10264 (2010) URL:[Link]

  • Characterization of novel MPS1 inhibitors with preclinical anticancer activity Jemaa, M., et al. Cell Death and Differentiation, 20, 1532-1545 (2013) URL: [Link]

using 3,5-diethyl-1H-pyrazol-4-amine in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Strategic Use of 3,5-diethyl-1H-pyrazol-4-amine in Palladium-Catalyzed Cross-Coupling Reactions

For: Researchers, Synthetic Chemists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs. The ability to selectively functionalize this heterocycle is paramount for generating novel chemical entities. This guide details the application of 3,5-diethyl-1H-pyrazol-4-amine as a versatile building block in several critical palladium-catalyzed cross-coupling reactions. We provide an in-depth analysis of the mechanistic principles, field-proven experimental protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and a strategic workflow for leveraging this compound in complex molecular synthesis.

Introduction: The Pyrazole Moiety and the Power of Palladium

Pyrazole derivatives are privileged structures in drug discovery, renowned for their diverse biological activities, which include anti-inflammatory, anti-cancer, and kinase inhibitory properties. The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity, making precise and efficient synthetic methods essential.

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with unparalleled efficiency and functional group tolerance.[1] For a molecule like 3,5-diethyl-1H-pyrazol-4-amine, this catalytic toolbox offers two primary avenues for elaboration:

  • Direct C-N Coupling: Utilizing the inherent nucleophilicity of the 4-amino group in reactions like the Buchwald-Hartwig amination.

  • Sequential C-C Coupling: Transforming the amine into a more suitable coupling handle (e.g., a halide) for subsequent C-C bond formation via Suzuki-Miyaura or Sonogashira reactions.

This guide focuses on providing the strategic and practical knowledge to exploit these pathways.

The General Palladium-Catalyzed Cross-Coupling Cycle

Understanding the fundamental mechanism of these reactions is crucial for troubleshooting and optimization. Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Rate-Limiting Step) pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Ligand Exchange (Buchwald) pd2_complex->transmetalation + R²-M (e.g., R²B(OH)₂) or + R²-NH₂ pd2_intermediate R¹-Pd(II)(R²)L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

The efficiency of each step is highly dependent on the choice of ligand (L), base, and solvent. Bulky, electron-rich phosphine ligands, for example, are known to accelerate the reductive elimination step, which is often crucial for obtaining high yields.[2]

Strategic Application Workflow

The choice of reaction depends on the desired final structure. The following workflow outlines the decision-making process for functionalizing 3,5-diethyl-1H-pyrazol-4-amine.

Functionalization_Workflow start Start: 3,5-diethyl-1H-pyrazol-4-amine goal1 Goal: 4-(Aryl/Heteroaryl)amino-pyrazole start->goal1 goal2 Goal: 4-(Aryl/Heteroaryl)-pyrazole start->goal2 goal3 Goal: 4-(Alkynyl)-pyrazole start->goal3 reaction1 Buchwald-Hartwig Amination start->reaction1 + Ar-X (Aryl Halide) step2a Sandmeyer Reaction (Diazotization + Halogenation) start->step2a goal1->reaction1 intermediate 4-Iodo-3,5-diethyl- 1H-pyrazole step2a->intermediate reaction2 Suzuki-Miyaura Coupling intermediate->reaction2 + Ar-B(OH)₂ reaction3 Sonogashira Coupling intermediate->reaction3 + Terminal Alkyne reaction2->goal2 reaction3->goal3

Caption: Strategic workflow for functionalizing the 4-position of the pyrazole.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the direct coupling of the 4-amino group with an aryl bromide. This method is highly effective for synthesizing 4-(arylamino)pyrazoles, a common motif in kinase inhibitors.[3][4]

Component Role Typical Reagents & Conditions
Pyrazole Substrate Nucleophile3,5-diethyl-1H-pyrazol-4-amine (1.0 equiv)
Coupling Partner ElectrophileAryl/Heteroaryl Bromide or Iodide (1.2 equiv)
Palladium Pre-catalyst Catalyst SourcePd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
Ligand Stabilizer/ActivatortBuDavePhos (8 mol%) or XPhos (8 mol%)
Base Amine DeprotonationK₂CO₃ or Cs₂CO₃ (2.0 equiv)
Solvent Reaction MediumToluene or Dioxane (anhydrous)
Temperature Reaction Rate80-110 °C
Atmosphere Prevent Catalyst OxidationInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add 3,5-diethyl-1H-pyrazol-4-amine (1.0 equiv), the aryl halide (1.2 equiv), the palladium pre-catalyst, the phosphine ligand, and the base.

    • Scientist's Note: The choice of ligand is critical. Bulky, electron-rich ligands like tBuDavePhos are often necessary for coupling with less reactive aryl bromides and preventing side reactions like β-hydride elimination if the amine substrate has β-hydrogens.[4]

  • Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe.

    • Scientist's Note: Anhydrous solvents are essential as water can interfere with the catalytic cycle and lead to dehalogenation of the aryl halide.

  • Reaction: Place the sealed tube in a preheated oil bath at the specified temperature and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting pyrazole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel to afford the desired 4-(arylamino)pyrazole product.

Protocol 2: Two-Step Suzuki-Miyaura Coupling for C-C Bond Formation

This approach first converts the amine into a halide (an iodide is most reactive), followed by a Suzuki-Miyaura coupling to form a C-C bond. This is a robust and highly versatile method for introducing aryl or heteroaryl substituents.[5]

Step A: Synthesis of 4-Iodo-3,5-diethyl-1H-pyrazole (Sandmeyer Reaction)

  • Diazotization: Dissolve 3,5-diethyl-1H-pyrazol-4-amine (1.0 equiv) in a mixture of acetic acid and water at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

    • Scientist's Note: This step forms the unstable diazonium salt intermediate. Maintaining a low temperature is critical to prevent its decomposition.

  • Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 equiv) in water. Slowly add the cold diazonium salt solution to the KI solution.

  • Decomposition: Allow the mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases (typically 1-2 hours).

  • Work-up & Purification: Cool the mixture, extract with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with sodium thiosulfate solution (to remove excess iodine) and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 4-iodo-3,5-diethyl-1H-pyrazole.

Step B: Suzuki-Miyaura Coupling

Component Role Typical Reagents & Conditions
Pyrazole Substrate Electrophile4-Iodo-3,5-diethyl-1H-pyrazole (1.0 equiv)
Coupling Partner Nucleophile SourceAryl/Heteroaryl Boronic Acid or Ester (1.5 equiv)
Palladium Pre-catalyst Catalyst SourceXPhos Pd G2 (1-2 mol%) or Pd(PPh₃)₄ (3-5 mol%)
Ligand (If not using a pre-catalyst)XPhos (2-4 mol%)
Base Activates Boronic AcidK₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
Solvent Reaction MediumDioxane/H₂O (e.g., 4:1) or EtOH/H₂O
Temperature Reaction Rate80-100 °C
Atmosphere Prevent Catalyst OxidationInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Preparation: In a flask, combine 4-iodo-3,5-diethyl-1H-pyrazole (1.0 equiv), the boronic acid (1.5 equiv), the palladium pre-catalyst (e.g., XPhos Pd G2), and the base.[5]

    • Scientist's Note: Using a pre-catalyst like XPhos Pd G2 simplifies the procedure as it is air-stable and contains both the palladium source and the optimal ligand. An aqueous base is required for the transmetalation step of the Suzuki reaction.

  • Inerting & Solvent Addition: Purge the flask with an inert gas. Add the degassed solvent mixture (e.g., Dioxane and Water).

  • Reaction: Heat the mixture to the target temperature with vigorous stirring for 4-16 hours.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography to obtain the 4-aryl-3,5-diethyl-1H-pyrazole product.

Troubleshooting & Key Considerations

  • Low Yield in Buchwald-Hartwig: This may be due to catalyst deactivation (ensure inert atmosphere) or a sterically hindered/electronically deactivated aryl halide. Consider switching to a more active ligand system (e.g., from the Buchwald or Hartwig ligand families) or using the corresponding aryl triflate.[6]

  • Dehalogenation in Suzuki Coupling: A common side reaction where the halide is replaced by a hydrogen atom. Using bromopyrazoles instead of iodopyrazoles can sometimes mitigate this issue, although they require more forcing conditions.[5] Ensure reagents, especially the boronic acid, are of high purity.

  • N-Arylation vs. C-Arylation: In some cases, direct arylation of the pyrazole N-H can compete. Protecting the N-H with a suitable group (e.g., SEM or Trityl) before C-4 functionalization can ensure regioselectivity, although this adds extra synthetic steps.[4][7]

Conclusion

3,5-diethyl-1H-pyrazol-4-amine is a highly valuable and versatile starting material for accessing complex, functionalized pyrazoles. By leveraging foundational palladium-catalyzed methods like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, researchers can efficiently generate libraries of novel compounds for drug discovery and materials science. The choice of ligand, base, and reaction conditions is paramount for success, and the protocols provided herein offer a robust starting point for synthetic exploration.

References

  • Kadokawa, J. et al. (2005). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters, 7(20), 4499-4501. Available at: [Link]

  • He, C. et al. (2014). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 53(45), 12142-12146. Available at: [Link]

  • Beneteau, R. et al. (2019). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 15, 1426-1432. Available at: [Link]

  • Ichikawa, T. et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6437-6447. Available at: [Link]

  • ResearchGate (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | Request PDF. Available at: [Link]

  • MDPI (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4694. Available at: [Link]

  • Li, Z. et al. (2022). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters, 24(1), 239-244. Available at: [Link]

  • Alam, M. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4694. Available at: [Link]

  • Mukherjee, A. et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95. Available at: [Link]

  • Uršič, M. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12249-12264. Available at: [Link]

  • ResearchGate (2021). Suzuki–Miyaura reaction using 5-amino-pyrazole. Available at: [Link]

  • Bakherad, M. et al. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ChemistrySelect, 8(19). Available at: [Link]

  • Pérez-Temprano, M. H. et al. (2014). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 5(2), 647-654. Available at: [Link]

  • Meng, G. et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596-3599. Available at: [Link]

  • ResearchGate (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Available at: [Link]

  • Reddit (2024). Pd catalysed mechanism between Ar and pyrazole. r/chemistry. Available at: [Link]

  • Pérez-Temprano, M. H. et al. (2014). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 5, 647-654. Available at: [Link]

  • Chemistry Contenders (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chen, J. et al. (2015). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 13, 4549-4552. Available at: [Link]

  • Kinfe, H. H. et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(26), 14389-14401. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Prieur, A. et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(22), 11063-11082. Available at: [Link]

Sources

step-by-step amidation protocol for 3,5-diethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amidation Protocols for 3,5-Diethyl-1H-pyrazol-4-amine

Executive Summary & Mechanistic Rationale

3,5-Diethyl-1H-pyrazol-4-amine is a highly valuable heteroaromatic building block, frequently utilized in the synthesis of kinase inhibitors, including TTK inhibitors for oncology applications 1. However, the amidation of this specific scaffold presents two distinct chemical challenges that standard coupling conditions often fail to overcome:

  • Steric Shielding: The C4-primary amine is sterically hindered by the adjacent ethyl groups at the C3 and C5 positions. This elevated steric bulk significantly reduces the nucleophilicity of the amine compared to unsubstituted pyrazol-4-amines.

  • Chemoselectivity (C4-NH₂ vs. N1-H): Pyrazoles possess a tautomeric nitrogen (N1/N2) that can undergo competitive acylation. While N-acylation is kinetically possible, N-acyl pyrazoles are inherently unstable and act as active acylating agents themselves 2. By driving the reaction to thermodynamic completion or utilizing mild basic workups, the acyl group selectively migrates to—or remains at—the thermodynamically stable C4-amine 3.

To navigate these barriers, this guide details two high-efficiency protocols: a HATU-mediated coupling for carboxylic acids and a DMAP-catalyzed acyl chloride protocol.

Reaction Optimization & Quantitative Data

The selection of coupling reagents directly dictates the yield and purity of the final carboxamide. The table below summarizes the optimization data for amidating 3,5-diethyl-1H-pyrazol-4-amine with a standard sterically hindered carboxylic acid.

Coupling StrategyReagents & ConditionsTemp (°C)Time (h)Chemoselectivity (C4 vs N1)Isolated Yield (%)
Standard Carbodiimide EDC·HCl, HOBt, DIPEA, DMF2524>95:545 - 55
Uronium Active Ester HATU, DIPEA, DMF4016>99:178 - 85
Acylpyridinium Catalysis R-COCl, Pyridine, DMAP, DCM0 to 256>90:10 (N1 hydrolyzes)82 - 91

Causality Insight: HATU is vastly superior to EDC/HOBt for this substrate because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides an neighboring-group effect (anchimeric assistance) that accelerates the nucleophilic attack of the sterically hindered 3,5-diethyl-1H-pyrazol-4-amine.

Experimental Workflows

Amidation A 3,5-Diethyl-1H-pyrazol-4-amine B Method A: HATU DIPEA, DMF, 40°C A->B R-COOH C Method B: R-COCl Pyridine, DMAP, DCM A->C R-COCl D Active Ester Intermediate B->D Pre-activation E Acylpyridinium Intermediate C->E Catalysis F N-(3,5-Diethyl-1H- pyrazol-4-yl)amide D->F Amidation E->F Amidation

Fig 1. Amidation workflows for 3,5-diethyl-1H-pyrazol-4-amine via active ester or acylpyridinium.

Step-by-Step Methodologies

Method A: HATU-Mediated Amidation of Carboxylic Acids

This protocol is optimal for diverse, functionalized carboxylic acids where acyl chloride formation is incompatible or harsh.

Step 1: Pre-activation of the Carboxylic Acid

  • Action: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at room temperature for 15–20 minutes.

  • Causality: Pre-activation is critical. Allowing the HOAt active ester to form completely before introducing the amine prevents the hindered 3,5-diethyl-1H-pyrazol-4-amine from reacting directly with the uronium salt of HATU, which would form a highly stable, unreactive guanidinium byproduct.

Step 2: Amine Addition and Coupling

  • Action: Add 3,5-diethyl-1H-pyrazol-4-amine (1.0 equiv) to the reaction mixture in one portion.

  • Action: Elevate the temperature to 40 °C and stir for 16 hours.

  • Causality: The 3,5-diethyl groups impose a high activation energy barrier for the nucleophilic attack. Mild heating (40 °C) provides the necessary thermal energy to overcome this steric clash without degrading the active ester.

Step 3: Self-Validating Workup & Isolation

  • Action: Quench the reaction with 5% aqueous LiCl solution (to partition DMF into the aqueous layer) and extract with Ethyl Acetate (3x).

  • Action: Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the amine peak (typically high polarity, early elution) and the appearance of the[M+H]⁺ target mass confirm conversion. In ¹H NMR, the broad singlet of the C4-NH₂ (~3.8 ppm) will be replaced by a downfield shifted amide N-H proton (>9.0 ppm).

Method B: DMAP-Catalyzed Acyl Chloride Amidation

This protocol is ideal for robust, unfunctionalized aliphatic or aryl acyl chlorides, providing rapid reaction times and high scalability.

Step 1: Preparation of the Amine Solution

  • Action: Dissolve 3,5-diethyl-1H-pyrazol-4-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M) under N₂.

  • Action: Add Pyridine (2.5 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Cool the mixture to 0 °C in an ice bath.

Step 2: Acylation

  • Action: Add the corresponding acyl chloride (1.1 equiv) dropwise over 10 minutes.

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 6 hours.

  • Causality: DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate is significantly more reactive toward the sterically hindered C4-amine than the parent acyl chloride. Pyridine serves as the stoichiometric acid scavenger to prevent protonation of the pyrazole amine, keeping it nucleophilic.

Step 3: Self-Validating Workup & Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (2x).

  • Action: Wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: If N-acylation at the pyrazole ring (N1) occurred competitively, TLC will show a secondary, less polar spot. Stirring the crude mixture in a weak methanolic base (e.g., K₂CO₃ in MeOH) for 1 hour will selectively hydrolyze the N-acyl byproduct back to the desired C4-amide, validating the thermodynamic stability of the product.

References

  • PROGNOSTIC BIOMARKERS FOR TTK INHIBITOR CHEMOTHERAPY - European Patent Office - EP 3283642 B1.
  • Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-diethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3,5-diethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights needed to overcome common challenges and optimize your reaction yields.

Synthesis Overview: A Three-Step Approach

The most common and reliable method for synthesizing 3,5-diethyl-1H-pyrazol-4-amine involves a three-step process. This approach begins with the synthesis of the pyrazole core, followed by nitration at the C4 position, and concludes with the reduction of the nitro group to the desired amine.

A Step 1: Pyrazole Synthesis (Heptane-3,5-dione + Hydrazine) B Step 2: Nitration (3,5-diethyl-1H-pyrazole) A->B Knorr Pyrazole Synthesis C Step 3: Reduction (4-nitro-3,5-diethyl-1H-pyrazole) B->C Electrophilic Aromatic Substitution D Final Product (3,5-diethyl-1H-pyrazol-4-amine) C->D Nitro Group Reduction

Caption: Synthetic workflow for 3,5-diethyl-1H-pyrazol-4-amine.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Initial Pyrazole Synthesis (Step 1)

Question: I am getting a low yield or no product during the Knorr pyrazole synthesis of 3,5-diethyl-1H-pyrazole. What could be the cause, and how can I improve it?

Answer: Low yields in the Knorr pyrazole synthesis are a common problem that can often be traced back to reagent quality, reaction conditions, or workup procedures.

Potential Cause Recommended Solution
Poor Reagent Quality Use freshly distilled or high-purity heptane-3,5-dione and hydrazine hydrate. Hydrazine, in particular, can degrade over time.
Incomplete Reaction Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature.
Suboptimal pH The reaction is typically catalyzed by a small amount of acid. However, strongly acidic or basic conditions can lead to side reactions or degradation of the starting materials. A catalytic amount of acetic acid is often sufficient.
Product Loss During Workup 3,5-diethyl-1H-pyrazole has some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with brine can improve extraction efficiency.
Issue 2: Challenges During the Nitration of 3,5-diethyl-1H-pyrazole (Step 2)

Question: I am having trouble with the nitration of my 3,5-diethyl-1H-pyrazole. I'm either getting a mixture of products or a very low yield of the desired 4-nitro-3,5-diethyl-1H-pyrazole.

Answer: The nitration of pyrazoles requires careful control of reaction conditions to ensure selective mononitration at the 4-position.

Potential Cause Recommended Solution
Over-nitration The pyrazole ring is activated, and over-nitration can occur if the reaction conditions are too harsh. Use a milder nitrating agent or control the stoichiometry of the nitrating agent carefully. A mixture of nitric acid and sulfuric acid is a common nitrating agent, but the concentration and temperature should be optimized.[1]
Formation of Isomers While the 4-position is generally favored for electrophilic substitution on 3,5-disubstituted pyrazoles, other isomers can form. Running the reaction at a lower temperature can improve regioselectivity.
Incomplete Reaction Ensure the pyrazole is fully dissolved before adding the nitrating agent. Inadequate mixing can lead to localized high concentrations of the nitrating agent and side reactions. Monitor the reaction by TLC to determine the optimal reaction time.
Degradation of Starting Material Pyrazoles can be sensitive to strong oxidizing conditions. Add the nitrating agent slowly and maintain a low reaction temperature to minimize degradation.
Issue 3: Inefficient Reduction of the Nitro Group (Step 3)

Question: The reduction of 4-nitro-3,5-diethyl-1H-pyrazole to the corresponding amine is giving me a low yield. How can I optimize this step?

Answer: The reduction of an aromatic nitro group is a well-established transformation, but several factors can influence its efficiency.

Potential Cause Recommended Solution
Incomplete Reduction The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H2, Pd/C) is a clean and efficient method.[2][3] Alternatively, metal/acid combinations like Sn/HCl or Fe/HCl can be effective.[4] Ensure you are using a sufficient excess of the reducing agent and that the catalyst is active.
Catalyst Poisoning If using catalytic hydrogenation, ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Side Reactions Over-reduction is generally not a concern for this substrate. However, some reducing agents can be sensitive to air, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Difficult Product Isolation The resulting amine may be a salt depending on the workup conditions. Neutralize the reaction mixture carefully with a base (e.g., NaHCO3, NaOH) to the appropriate pH before extraction. The free amine may have some water solubility, so thorough extraction is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3,5-diethyl-1H-pyrazol-4-amine?

A1: The most established and widely used method is a three-step synthesis involving the Knorr pyrazole synthesis to form the 3,5-diethyl-1H-pyrazole ring, followed by nitration at the 4-position and subsequent reduction of the nitro group to the amine.[5]

Q2: How can I purify the final product, 3,5-diethyl-1H-pyrazol-4-amine?

A2: The final product can be purified by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Q3: Are there any alternative methods for introducing the amino group at the 4-position?

A3: Yes, there are alternative methods, although they may be less common for this specific substrate. One approach is the reduction of a 4-azopyrazole derivative, which can be prepared by coupling a diazonium salt with 3,5-diethyl-1H-pyrazole.[6][7] Another method involves the Thorpe-Ziegler cyclization of appropriately substituted enaminonitriles.[5]

Q4: What are the key safety precautions I should take during this synthesis?

A4: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitration reactions should be performed with extreme caution in a well-ventilated fume hood, as they are highly exothermic and can be explosive if not controlled properly. When working with hydrazine, be aware of its toxicity and potential carcinogenicity. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q5: How can I confirm the structure of my final product?

A5: The structure of 3,5-diethyl-1H-pyrazol-4-amine can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

Step 1: Synthesis of 3,5-diethyl-1H-pyrazole

A 1. Combine Heptane-3,5-dione and Ethanol B 2. Add Hydrazine Hydrate and Acetic Acid (catalytic) A->B C 3. Reflux and Monitor by TLC B->C D 4. Workup: - Remove Solvent - Extract with Organic Solvent - Dry and Concentrate C->D E 3,5-diethyl-1H-pyrazole D->E

Caption: Workflow for the synthesis of 3,5-diethyl-1H-pyrazole.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve heptane-3,5-dione (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 3,5-diethyl-1H-pyrazole, which can be used in the next step without further purification or purified by distillation or column chromatography.

Step 2: Synthesis of 4-nitro-3,5-diethyl-1H-pyrazole
  • In a flask cooled in an ice-water bath, add 3,5-diethyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at low temperature and monitor by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry to obtain the crude 4-nitro-3,5-diethyl-1H-pyrazole. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Step 3: Synthesis of 3,5-diethyl-1H-pyrazol-4-amine

A 1. Dissolve 4-nitro-3,5-diethyl-1H-pyrazole in a suitable solvent (e.g., Ethanol) B 2. Add Catalyst (e.g., Pd/C) A->B C 3. Hydrogenate under H2 atmosphere (or use other reducing agents) B->C D 4. Workup: - Filter catalyst - Remove solvent - Neutralize and Extract C->D E 3,5-diethyl-1H-pyrazol-4-amine D->E

Sources

Technical Support Center: Troubleshooting Low Organic Solubility of 3,5-Diethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 3,5-diethyl-1H-pyrazol-4-amine. As a highly polar heterocyclic building block, this compound frequently presents handling challenges during organic synthesis and purification.

FAQ Section 1: Mechanistic Understanding

Q1: Why is 3,5-diethyl-1H-pyrazol-4-amine so poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A1: The low solubility is fundamentally driven by high crystal lattice energy resulting from extensive intermolecular hydrogen bonding. The pyrazole ring contains both a hydrogen bond donor (pyrrole-type NH) and an acceptor (pyridine-type N)[1]. Furthermore, the C4-amino group introduces additional strong hydrogen bond donors. These functional groups form a robust 3D hydrogen-bonding network and facilitate π-π stacking interactions in the solid state, making it thermodynamically unfavorable for non-polar or moderately polar solvents to disrupt the crystal lattice[2]. While the 3,5-diethyl groups provide some lipophilicity, they are insufficient to overcome these strong polar intermolecular forces.

Q2: Does temperature significantly impact its solubility profile? A2: Yes. The solubility of pyrazole derivatives in organic solvents generally increases with temperature because thermal energy helps overcome the strong intermolecular forces holding the crystal lattice together[2]. Heating a moderately polar solvent (e.g., ethanol or acetonitrile) is a necessary first step for dissolution before attempting more complex solvent mixtures.

FAQ Section 2: Experimental Troubleshooting

Q3: My reaction requires an aprotic organic solvent, but the compound won't dissolve in DCM or THF. What are the best alternatives? A3: For reactions requiring aprotic conditions, switch to highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have high dielectric constants and strong hydrogen-bond accepting capabilities, allowing them to effectively solvate both the polar amine/pyrazole core and the non-polar ethyl groups[3]. If a less polar solvent is strictly required for the reaction chemistry, consider a co-solvent system (e.g., 10-20% DMF in THF) to modulate the overall polarity[4].

Q4: The compound precipitates out of solution during aqueous workup extraction into the organic phase. How do I prevent this? A4: This is a common issue known as supersaturation followed by precipitation, often triggered by temperature fluctuations or solvent evaporation[4]. To resolve this:

  • Maintain elevated temperatures : Keep the separation funnels and solvents warm during extraction.

  • Use a more polar extraction solvent : Switch from DCM to a mixture of Chloroform/Isopropanol (typically 3:1 or 4:1 v/v). The isopropanol acts as a hydrogen-bond donor/acceptor that disrupts the pyrazole aggregation, keeping it in the organic phase.

  • pH Adjustment : Pyrazoles and their amino derivatives are weakly basic. If you are trying to extract the free base into the organic layer, ensure the aqueous phase is sufficiently basic (pH > 9) using saturated NaHCO₃ or Na₂CO₃, as protonated species will remain in the aqueous layer[3].

Q5: Can I chemically modify the compound to improve its solubility for a multi-step synthesis? A5: Yes. If 3,5-diethyl-1H-pyrazol-4-amine is an early intermediate, you can temporarily mask the hydrogen-bond donors. Disrupting intermolecular interactions in the solid state is a proven tactic for improving solubility[5]. Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group significantly reduces hydrogen bonding and increases lipophilicity, rendering the intermediate highly soluble in standard organic solvents like DCM, EtOAc, and Hexanes.

Quantitative Data: Solvent Solubility Profile

The following table summarizes the expected solubility behavior of 3,5-diethyl-1H-pyrazol-4-amine based on solvent properties and empirical data for similar heterocyclic amines.

Solvent CategoryExample SolventsSolubilizing MechanismExpected Solubility
Non-Polar Hexane, TolueneCannot disrupt H-bondsVery Low (< 1 mg/mL)
Moderately Polar Aprotic DCM, THF, EtOAcWeak dipole interactionsLow (1 - 5 mg/mL)
Polar Protic Methanol, EthanolH-bond donor/acceptorModerate (requires heat)
Polar Aprotic DMSO, DMF, NMPStrong H-bond acceptor, high polarityHigh (> 20 mg/mL)
Acidic Aqueous 0.1 M HClProtonation of amine/pyrazoleHigh (as salt form)

Step-by-Step Experimental Protocols

Protocol 1: Co-Solvent Dissolution and Sonication Workflow

Objective: Achieve a homogenous solution in moderately polar organic solvents for immediate reaction use.

  • Weighing : Transfer the required mass of 3,5-diethyl-1H-pyrazol-4-amine into a dry, inert reaction vial.

  • Primary Solvent Addition : Add the primary organic solvent (e.g., THF or Acetonitrile) to target a concentration of 0.1 M.

  • Mechanical Agitation : Place the vial in an ultrasonic bath for 5-10 minutes. Sonication provides mechanical energy to break down solute aggregates and improve dissolution kinetics[4].

  • Co-Solvent Titration : If the solution remains cloudy, add DMF or DMSO dropwise (up to 15% v/v) while maintaining sonication.

  • Thermal Activation : Gently heat the mixture to 45-50°C using a reaction block until the solution becomes completely clear.

  • Verification : Allow the solution to cool to the required reaction temperature slowly to prevent crash-out.

Protocol 2: Transient Boc-Protection for Enhanced Organic Solubility

Objective: Convert the poorly soluble free base into a highly soluble protected intermediate.

  • Dissolution : Suspend 3,5-diethyl-1H-pyrazol-4-amine (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃.

  • Reagent Addition : Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq for mono-protection, 2.5 eq for di-protection) dropwise at 0°C.

  • Reaction : Stir the biphasic mixture at room temperature for 12 hours. The biphasic system ensures the free base is continuously available for reaction while the increasingly lipophilic product partitions into the THF layer.

  • Workup : Separate the layers. Extract the aqueous layer with EtOAc (2x). The protected product will now be highly soluble in EtOAc.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflows via Graphviz

SolubilityTroubleshooting Start 3,5-diethyl-1H-pyrazol-4-amine Insoluble in Organic Solvent CheckReaction Can the reaction tolerate polar aprotic solvents? Start->CheckReaction UseDMSO Switch to DMSO, DMF, or NMP CheckReaction->UseDMSO Yes CheckTemp Can the reaction be heated? CheckReaction->CheckTemp No Success Homogeneous Organic Solution UseDMSO->Success HeatSonicate Heat to 50°C & Sonicate for 10 min CheckTemp->HeatSonicate Yes CheckCoSolvent Can a co-solvent be used? CheckTemp->CheckCoSolvent No HeatSonicate->CheckCoSolvent Fails HeatSonicate->Success Dissolves AddCoSolvent Titrate 5-15% DMF/DMSO into primary solvent CheckCoSolvent->AddCoSolvent Yes Derivatize Perform Transient Boc-Protection CheckCoSolvent->Derivatize No AddCoSolvent->Success Derivatize->Success

Decision tree workflow for troubleshooting solubility of 3,5-diethyl-1H-pyrazol-4-amine.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Improving solubility via structural modification. ResearchGate.[Link]

Sources

Technical Support Center: Optimizing Functionalization of 3,5-diethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 3,5-diethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. The content is structured to address specific challenges you may encounter, offering explanations grounded in chemical principles and field-proven experience.

Introduction to 3,5-diethyl-1H-pyrazol-4-amine Functionalization

3,5-diethyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyrazole core, substituted with two ethyl groups and a primary amine, offers multiple reactive sites for further chemical modification.[1] The primary amino group at the C4 position and the secondary amine within the pyrazole ring (N1-H) are the principal sites for functionalization. Understanding the reactivity of these positions is crucial for achieving desired product outcomes and high yields.

The C4 amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization. The N1-H of the pyrazole ring can be deprotonated with a suitable base to form a pyrazolate anion, which is also nucleophilic and can undergo reactions like N-alkylation and N-arylation.[2] The regioselectivity of these reactions is often influenced by steric hindrance from the adjacent ethyl groups and the specific reaction conditions employed.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the functionalization of 3,5-diethyl-1H-pyrazol-4-amine.

Q1: What are the primary sites of functionalization on 3,5-diethyl-1H-pyrazol-4-amine?

The two main reactive sites are the primary amino group at the C4 position and the N1-H of the pyrazole ring. The C4-NH2 group is typically more nucleophilic and will react preferentially with electrophiles under neutral or mildly basic conditions. The N1-H can be deprotonated with a strong base to allow for N1-functionalization.

Q2: How can I selectively functionalize the C4-amino group over the N1-H of the pyrazole ring?

Selective C4-functionalization can generally be achieved by performing the reaction under conditions that do not significantly deprotonate the N1-H. For instance, acylation with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine at moderate temperatures will primarily yield the C4-acylated product.

Q3: What conditions favor N1-functionalization of the pyrazole ring?

To achieve N1-functionalization, the pyrazole ring's N1-H must be deprotonated. This is typically accomplished using a strong base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (MeCN).[5][6] Once the pyrazolate anion is formed, it can react with an electrophile (e.g., an alkyl or aryl halide).

Q4: I am observing a mixture of N1 and C4 functionalized products. How can I improve the regioselectivity?

The formation of product mixtures is a common challenge.[3] To favor N1-alkylation, ensure complete deprotonation of the N1-H by using a sufficiently strong base and allowing adequate time for the salt to form before adding the electrophile. To favor C4-functionalization, avoid strong bases and consider protecting the N1-H with a suitable protecting group if necessary, although this adds extra synthetic steps. The choice of solvent can also influence regioselectivity; polar aprotic solvents often favor N-alkylation.[4]

Q5: What are some common side reactions to be aware of?

Besides the formation of regioisomers, potential side reactions include over-alkylation (di-alkylation at the C4-amino group), and in some cases, degradation of starting materials or products under harsh reaction conditions.[3] For instance, using an excess of a highly reactive alkylating agent can lead to the formation of a quaternary ammonium salt at the C4-amino group.

Troubleshooting Guides

This section provides detailed troubleshooting for specific functionalization reactions.

Guide 1: N-Alkylation and N-Arylation at the Pyrazole N1 Position

N-alkylation and N-arylation are fundamental transformations for modifying the pyrazole core.

Common Issues & Solutions

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete deprotonation of N1-H. - Poor quality of reagents (e.g., degraded base or alkylating/arylating agent). - Suboptimal reaction temperature or time.[5]- Use a stronger base (e.g., NaH instead of K2CO3). - Ensure reagents are fresh and anhydrous.[5] - Monitor the reaction by TLC or LC-MS to optimize time and temperature. Consider increasing the temperature if the reaction is sluggish.[5]
Mixture of N1 and N2 Isomers - While less common for 3,5-disubstituted pyrazoles due to sterics, some N2-alkylation can occur.- The use of bulkier alkylating agents can sometimes favor the less sterically hindered N1 position.
C4-Alkylation as a Side Product - The C4-amino group is competing with the N1-anion for the electrophile.- Ensure complete deprotonation of N1-H before adding the alkylating/arylating agent. Adding the electrophile slowly at a lower temperature can sometimes improve selectivity.

Experimental Protocol: General Procedure for N1-Alkylation

  • Preparation: To a solution of 3,5-diethyl-1H-pyrazol-4-amine (1 equivalent) in anhydrous DMF, add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The reaction may require heating depending on the reactivity of the alkyl halide.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Functionalization of the C4-Amino Group

Acylation, sulfonylation, and reductive amination are common methods to functionalize the C4-amino group.

Common Issues & Solutions

Issue Potential Cause(s) Troubleshooting Steps
Low Yield in Acylation/Sulfonylation - Incomplete reaction. - Degradation of the acylating/sulfonylating agent due to moisture. - The base used is not optimal.- Increase the equivalents of the acylating/sulfonylating agent and the base. - Use anhydrous solvents and reagents. - Screen different non-nucleophilic bases (e.g., triethylamine, DIPEA, pyridine).
Formation of Di-acylated/sulfonylated Product - The newly formed amide/sulfonamide N-H is also reacting.- Use stoichiometric amounts of the acylating/sulfonylating agent. Add the reagent slowly at a low temperature to control the reaction.
Low Yield in Reductive Amination - Inefficient imine formation. - The reducing agent is not effective or is degrading the imine.- Adjust the pH to be mildly acidic (pH 4-6) to promote imine formation. - Screen different reducing agents (e.g., NaBH4, NaBH(OAc)3, NaCNBH3). Sodium triacetoxyborohydride is often a good choice as it is milder and selective for imines.

Experimental Protocol: General Procedure for C4-Acylation

  • Preparation: Dissolve 3,5-diethyl-1H-pyrazol-4-amine (1 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

  • Acylation: Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Guide 3: Diazotization and Azo Coupling

The C4-amino group can be converted to a diazonium salt, which can then be used in various subsequent reactions, most notably azo coupling.[7][8]

Common Issues & Solutions

Issue Potential Cause(s) Troubleshooting Steps
Decomposition of Diazonium Salt - Diazonium salts are often unstable at room temperature.[9]- Perform the diazotization and subsequent coupling reaction at low temperatures (typically 0-5 °C). Use the diazonium salt immediately after its formation.
Low Yield in Azo Coupling - Incorrect pH for the coupling reaction. - The coupling partner is not sufficiently activated.- The optimal pH for azo coupling depends on the coupling partner. For phenols, mildly alkaline conditions are preferred. For anilines, mildly acidic conditions are typically used. - Ensure your coupling partner has electron-donating groups to facilitate electrophilic aromatic substitution.
Formation of Side Products - The diazonium group can be replaced by other nucleophiles present in the reaction mixture (e.g., -OH, -Cl).- Carefully control the reaction conditions and the concentration of nucleophiles.

Experimental Protocol: General Procedure for Diazotization and Azo Coupling

  • Diazotization: Dissolve 3,5-diethyl-1H-pyrazol-4-amine (1 equivalent) in an acidic aqueous solution (e.g., HCl or H2SO4) at 0-5 °C. Add a solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the low temperature. Stir for 15-30 minutes.

  • Coupling: In a separate flask, dissolve the coupling partner (e.g., a phenol or an aniline derivative) in an appropriate solvent and adjust the pH as needed. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the freshly prepared diazonium salt solution to the solution of the coupling partner with vigorous stirring, while maintaining the low temperature and pH.

  • Workup: After the reaction is complete (indicated by a color change and confirmed by TLC), collect the precipitated azo dye by filtration. Wash the solid with cold water and dry.

  • Purification: The crude azo compound can be purified by recrystallization.

Visualizing Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

Diagram 1: Regioselective Functionalization Strategy

start 3,5-diethyl-1H-pyrazol-4-amine c4_func Target C4-NH2 Functionalization start->c4_func Acylation, Sulfonylation, etc. n1_func Target N1-H Functionalization start->n1_func Alkylation, Arylation conditions_c4 Mild Base (e.g., Pyridine, TEA) Aprotic Solvent (DCM, THF) c4_func->conditions_c4 conditions_n1 Strong Base (e.g., NaH, K2CO3) Polar Aprotic Solvent (DMF) n1_func->conditions_n1 electrophile Add Electrophile (e.g., Acyl Chloride, Alkyl Halide) conditions_c4->electrophile conditions_n1->electrophile product_c4 C4-Functionalized Product electrophile->product_c4 Under mild conditions product_n1 N1-Functionalized Product electrophile->product_n1 After deprotonation

Caption: Decision tree for regioselective functionalization.

Diagram 2: Troubleshooting Low Yield

start Low or No Product Yield check_reagents Verify Reagent Quality (Fresh, Anhydrous) start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_workup Review Workup & Purification start->check_workup sub_conditions1 Adjust Temperature/Time check_conditions->sub_conditions1 sub_conditions2 Screen Solvents check_conditions->sub_conditions2 sub_conditions3 Change Base/Catalyst check_conditions->sub_conditions3

Caption: Systematic approach to troubleshooting low reaction yields.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Publications. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones | Organic Letters.
  • ResearchGate.
  • NIH. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC.
  • ResearchGate.
  • PMC. (n.d.).
  • PMC. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • MDPI. (2021).
  • Taylor & Francis Online. (2026). Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review.
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • BenchChem. (2025). Application Notes & Protocols: Functionalization of Diphenyl-1H-pyrazole-4,5-diamine for Advanced Drug Delivery.
  • Organic Chemistry Portal. (n.d.).

Sources

preventing oxidation and degradation of 3,5-diethyl-1H-pyrazol-4-amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the oxidation and degradation of 3,5-diethyl-1H-pyrazol-4-amine during storage. By understanding the compound's inherent chemical nature and implementing proper handling techniques, users can ensure its stability, purity, and performance in downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is 3,5-diethyl-1H-pyrazol-4-amine susceptible to degradation?

A1: The susceptibility of 3,5-diethyl-1H-pyrazol-4-amine to degradation, particularly oxidation, stems from its chemical structure. The molecule contains two key features that contribute to its reactivity:

  • Electron-Rich Pyrazole Ring: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, making it electron-rich. This high electron density makes the ring system susceptible to oxidative processes.

  • Aromatic Amine Group (-NH₂): The primary aromatic amine group at the 4-position is a strong activating group. It readily donates electron density into the pyrazole ring, further increasing its susceptibility to oxidation. Aromatic amines, in general, are known to be prone to oxidation, which can lead to the formation of colored impurities and complex polymeric byproducts.[1][2][3] The oxidation process often involves the formation of radical cations, which can then dimerize or react further.[2][4]

Q2: What are the common visual and non-visual signs of degradation?

A2: Degradation can manifest in several ways:

  • Visual Signs:

    • Color Change: The most common sign is a change in color. A pure, fresh sample of an aminopyrazole is typically a white or off-white solid. Upon oxidation, it may turn yellow, brown, or even dark purple due to the formation of highly conjugated, colored byproducts.

    • Change in Physical State: The material may become gummy, oily, or clump together, indicating the formation of impurities or hygroscopic degradation products.

  • Non-Visual Signs:

    • Inconsistent Experimental Results: If you observe decreased reaction yields, the formation of unexpected side products, or poor reproducibility in your experiments, it could be due to the degradation of your starting material.

    • Changes in Spectroscopic Data: NMR or IR spectra may show additional peaks corresponding to impurities.

    • Poor Chromatographic Profile: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may show multiple spots or peaks, indicating a loss of purity.[5]

Q3: What are the ideal storage conditions for 3,5-diethyl-1H-pyrazol-4-amine?

A3: To minimize degradation, the compound must be protected from atmospheric oxygen, moisture, light, and heat.[6][7][8] The ideal conditions are summarized in the table below.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Lower temperatures slow down the rate of chemical reactions, including oxidation.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displacing oxygen with an inert gas is the most critical step to prevent oxidation.[6][9][10][11]
Light Amber vial or store in the darkAmber vial or store in the darkUV light can provide the energy to initiate and accelerate oxidative degradation.
Container Tightly sealed glass vial with a PTFE-lined capFlame-sealed ampoule or a vial with a Sure/Seal™ capPrevents ingress of atmospheric oxygen and moisture.[12][13]

Q4: Can I add a stabilizer or antioxidant to the solid compound?

A4: While adding stabilizers is more common for solutions, incorporating an antioxidant can be considered for long-term storage of particularly sensitive solids. However, this is an advanced technique and must be approached with caution, as the additive could interfere with downstream reactions. If considered, a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., <0.1% w/w) could be evaluated.[14][15] It's crucial to first test the compatibility and potential interference of any additive with your specific application.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable steps to resolve them.

Problem 1: My compound has turned yellow/brown upon storage.
  • Likely Cause: This is a classic sign of oxidation. The compound has been exposed to atmospheric oxygen, leading to the formation of colored, oxidized species.

  • Immediate Action:

    • Assess Purity: Do not assume the material is unusable. First, assess its purity. A quick check via TLC can give a qualitative idea. For a quantitative assessment, HPLC or GC-MS analysis is recommended.[16][17][18][19] Compare the chromatogram to a reference standard or a previously analyzed fresh batch.

    • Decision Point: If the purity is still high (>95%) and your application is not sensitive to minor impurities, you may be able to proceed. If purity has dropped significantly, purification is necessary.

  • Corrective Protocol: Purification by Recrystallization If the compound has "oiled out" or is significantly discolored, recrystallization can be an effective purification method.[5][20]

    Step-by-Step Protocol:

    • Solvent Screening: Identify a suitable solvent system. A good solvent will dissolve the compound when hot but not when cold.[5] Common solvents for pyrazole derivatives include ethanol, isopropanol, ethyl acetate, or mixed systems like ethyl acetate/hexanes.[20][21]

    • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the discolored compound.

    • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Use charcoal sparingly as it can adsorb your product.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

    • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of purer, larger crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[20]

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove residual impurities.

    • Drying: Dry the crystals thoroughly under vacuum. Crucially, immediately store the purified, dry compound under an inert atmosphere.

Problem 2: My reaction yield is low and I suspect the starting material.
  • Likely Cause: Degradation of 3,5-diethyl-1H-pyrazol-4-amine can introduce impurities that may inhibit your reaction, consume reagents, or lead to unwanted side reactions.

  • Troubleshooting Workflow: The following workflow can help diagnose and solve the problem.

    Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage

This is the most effective method for preventing oxidation during storage.[6][9][22]

  • Objective: To replace the oxygen-containing atmosphere in a storage container with a dry, inert gas like nitrogen or argon.

  • Materials:

    • Vial containing 3,5-diethyl-1H-pyrazol-4-amine

    • Source of dry nitrogen or argon with a regulator

    • Needles and tubing (Schlenk line setup is ideal)

    • Septum or a cap that can be pierced (e.g., Sure/Seal™ cap)[12][13]

  • Procedure:

    • Place your compound in a clean, dry vial. If using a standard vial, cap it with a rubber septum secured with a cap or wire.

    • Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the solid material.

    • Insert a second, "outlet" needle that is not connected to anything, to allow the displaced air to exit.

    • Gently flush the vial with the inert gas for 2-5 minutes. The gentle flow of gas will displace the heavier air.[10]

    • While the gas is still flowing, remove the outlet needle first.

    • Then, remove the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.

    • For added security, wrap the septum and cap area with Parafilm.

    • Store the vial under the recommended temperature and light conditions.

    Caption: Simple setup for inert gas blanketing.

Protocol 2: Quantitative Purity Assessment by HPLC
  • Objective: To accurately determine the purity of your 3,5-diethyl-1H-pyrazol-4-amine sample.

  • Note: The exact conditions (column, mobile phase, etc.) may require optimization. This is a general starting point.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Suggested Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid). For example, start with 10% Acetonitrile and ramp up to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a stock solution of your compound in the mobile phase (e.g., 1 mg/mL) and dilute as necessary. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Run a blank (injection of mobile phase only).

    • Inject your prepared sample.

    • The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity % = (Area of Main Peak / Total Area of All Peaks) * 100 This method is crucial for confirming the success of a purification protocol or for deciding if a stored batch is suitable for use.[5][17]

By adhering to these guidelines, researchers can significantly extend the shelf-life and maintain the integrity of 3,5-diethyl-1H-pyrazol-4-amine, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Blanketing: protecting the integrity of your products with inert gas - GasN₂. (2024, May 21). GasN2. Available from: [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.). Available from: [Link]

  • Tank Blanketing: Protecting Product Integrity with Inert Gases. (2026, March 9). INOX. Available from: [Link]

  • Theoretical Study of the Oxidation Mechanism of Aromatic Amines. (n.d.). RSC Publishing. Available from: [Link]

  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. Available from: [Link]

  • Chemical Storage Safety Guideline. (n.d.). The University of Queensland. Available from: [Link]

  • Drying, inerting, blanketing & purging. (n.d.). Linde Gas. Available from: [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. Available from: [Link]

  • Plausible reaction mechanism for the oxidation of primary aromatic amines with tBuOI. (n.d.). ResearchGate. Available from: [Link]

  • Theoretical study of the oxidation mechanism of aromatic amines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Inerting in the chemical industry. (n.d.). Linde. Available from: [Link]

  • The Process of Inert Gas Blanketing. (2016, June 27). Cambridge Sensotec. Available from: [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. Available from: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023, February 9). MDPI. Available from: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. Available from: [Link]

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. (n.d.). ProQuest. Available from: [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). SciSpace. Available from: [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.). PMC. Available from: [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. (2019, March 22). IntechOpen. Available from: [Link]

  • Natural Antioxidants in Organic Foods: A Chemical Perspective. (2024, July 27). Hilaris Publisher. Available from: [Link]

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (2025, February 3). MDPI. Available from: [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). ACS Publications. Available from: [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC. Available from: [Link]

  • Biologically active 4‐aminopyrazole derivatives. (n.d.). ResearchGate. Available from: [Link]

  • SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. (n.d.). Ijarse. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Available from: [Link]

Sources

resolving common impurities in 3,5-diethyl-1H-pyrazol-4-amine crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3,5-diethyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for resolving common impurities encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 3,5-diethyl-1H-pyrazol-4-amine and what are the expected impurities?

The most common synthetic pathway to 4-aminopyrazoles involves a multi-step process. Initially, a Knorr pyrazole synthesis is employed by reacting a 1,3-dicarbonyl compound, in this case, heptane-3,5-dione, with hydrazine to form the pyrazole core.[1] The subsequent introduction of the amine group at the C4 position is typically achieved through nitration of the pyrazole ring, followed by the reduction of the nitro group.[2]

Based on this synthetic route, the following impurities are commonly encountered:

  • Unreacted Starting Materials: Residual heptane-3,5-dione and hydrazine from the initial cyclization.

  • Intermediate I (3,5-diethyl-1H-pyrazole): Incomplete nitration will result in the presence of the pyrazole intermediate.

  • Intermediate II (3,5-diethyl-4-nitro-1H-pyrazole): Incomplete reduction of the nitro group is a primary source of this impurity, which can be challenging to separate due to its structural similarity to the final product.[3]

  • Oxidation Byproducts: Exposure to air, especially at elevated temperatures, can lead to the formation of colored oxidation byproducts.

Q2: My crystallized product has a yellow or brownish tint. What is the likely cause and how can I remove it?

A yellow or brownish discoloration in the final product is often indicative of residual 3,5-diethyl-4-nitro-1H-pyrazole, which is typically a yellow solid, or the presence of oxidation byproducts. To address this, a second recrystallization can be effective. If the color persists, a charcoal treatment during the recrystallization process can be employed to adsorb the colored impurities.

Q3: I am observing "oiling out" of my product instead of crystallization. What are the reasons and how can I resolve this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the use of a solvent in which the compound is too soluble, or the solution being cooled too rapidly. To mitigate this, consider the following:

  • Solvent Selection: Switch to a less polar solvent or use a mixed solvent system.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Using an insulated container can help control the cooling rate.

  • Seeding: Introduce a small crystal of the pure compound to induce crystallization.

Q4: What are the best solvent systems for the recrystallization of 3,5-diethyl-1H-pyrazol-4-amine?

For pyrazole derivatives, polar protic solvents are often a good starting point. Based on the structure of 3,5-diethyl-1H-pyrazol-4-amine, which contains both hydrogen bond donors and acceptors, the following solvents and solvent systems are recommended:

  • Single Solvents: Ethanol, methanol, and isopropanol are good candidates.[4]

  • Mixed Solvent Systems: A popular technique is to dissolve the crude product in a minimal amount of a hot "good" solvent (like ethanol or methanol) and then add a "poor" or "anti-solvent" (like water or hexane) dropwise until the solution becomes turbid. Slow cooling should then induce crystallization.[4] A hexane/ethyl acetate mixture is another effective combination for purifying pyrazole compounds.[4]

Troubleshooting Guides

Issue 1: Persistent Impurity of 3,5-diethyl-4-nitro-1H-pyrazole

This is a common and often challenging impurity to remove due to its similar polarity to the desired amine.

Identification:

  • TLC Analysis: The nitro-intermediate will have a slightly higher Rf value than the more polar amine.

  • Spectroscopic Analysis: The presence of the nitro group can be confirmed by IR spectroscopy (strong absorbances around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and by the distinct downfield shift of the pyrazole ring protons in ¹H NMR spectroscopy.

Resolution Protocol: Recrystallization from a Mixed Solvent System

  • Dissolution: Dissolve the crude 3,5-diethyl-1H-pyrazol-4-amine in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until a faint, persistent turbidity is observed.

  • Clarification: If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Slow Cooling: Allow the flask to cool slowly to room temperature.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Predicted Physicochemical Properties of 3,5-diethyl-1H-pyrazol-4-amine and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted PolarityLikely Crystallization Behavior
3,5-diethyl-1H-pyrazol-4-amineC₇H₁₃N₃139.20HighSoluble in polar solvents like alcohols.
3,5-diethyl-4-nitro-1H-pyrazoleC₇H₁₁N₃O₂169.18ModerateLess soluble in polar solvents than the amine.
3,5-diethyl-1H-pyrazoleC₇H₁₂N₂124.19LowMore soluble in non-polar solvents.

Experimental Protocols

Protocol 1: General Synthesis of 3,5-diethyl-1H-pyrazol-4-amine

This protocol outlines the likely synthetic pathway and should be adapted and optimized based on laboratory results.

Step 1: Synthesis of 3,5-diethyl-1H-pyrazole

  • In a round-bottom flask, dissolve heptane-3,5-dione (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure to obtain crude 3,5-diethyl-1H-pyrazole.

Step 2: Nitration of 3,5-diethyl-1H-pyrazole

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.

  • Slowly add the crude 3,5-diethyl-1H-pyrazole to the cooled acid mixture with stirring.

  • Allow the reaction to stir at 0-10°C for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude 3,5-diethyl-4-nitro-1H-pyrazole.

  • Filter, wash with water, and dry the crude product.

Step 3: Reduction of 3,5-diethyl-4-nitro-1H-pyrazole

  • Dissolve the crude 3,5-diethyl-4-nitro-1H-pyrazole in ethanol or methanol.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).[3]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and wash with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield crude 3,5-diethyl-1H-pyrazol-4-amine.

Visualizations

G cluster_synthesis Synthesis Pathway cluster_purification Crystallization Troubleshooting HeptaneDione Heptane-3,5-dione Diethylpyrazole 3,5-diethyl-1H-pyrazole HeptaneDione->Diethylpyrazole Hydrazine Hydrazine Hydrazine->Diethylpyrazole Nitration Nitration (HNO₃/H₂SO₄) Diethylpyrazole->Nitration NitroPyrazole 3,5-diethyl-4-nitro-1H-pyrazole Nitration->NitroPyrazole Reduction Reduction (H₂/Pd-C) NitroPyrazole->Reduction FinalProduct 3,5-diethyl-1H-pyrazol-4-amine Reduction->FinalProduct CrudeProduct Crude Product Dissolve Dissolve in min. hot ethanol CrudeProduct->Dissolve AddWater Add hot water until turbid Dissolve->AddWater SlowCool Slow Cool AddWater->SlowCool Crystals Pure Crystals SlowCool->Crystals

Caption: Synthetic pathway and purification workflow.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline?. [Link]

  • ResearchGate. Recent developments in aminopyrazole chemistry. [Link]

  • SciSpace. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • NIST. 3,5-Dimethylpyrazole. [Link]

  • Semantic Scholar. A Facile Synthesis of 3(5)-Aminopyrazoles. [Link]

  • PubChem. Pyrazole, 4-amino-3,5-dimethyl-. [Link]

  • ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]

  • ResearchGate. Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]

  • Chemspace. 3,5-diethyl-4-nitro-1H-pyrazole. [Link]

  • SpectraBase. 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide. [Link]

  • NIST. 1,3,5-Trimethyl-1H-pyrazol-4-amine. [Link]

  • ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). [Link]

  • Semantic Scholar. Direct nitration of five membered heterocycles. [Link]

  • ResearchGate. The FT-IR spectrum of 3,5-dimethylpyrazole. [Link]

  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • RSC Publishing. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ARKIVOC. Direct nitration of five membered heterocycles. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. [Link]

  • ResearchGate. A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. [Link]

  • PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

Sources

Technical Support Center: Troubleshooting 3,5-Diethyl-1H-pyrazol-4-amine Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic bottlenecks when incorporating highly substituted pyrazoles into their active pharmaceutical ingredients (APIs).

Working with 3,5-diethyl-1H-pyrazol-4-amine presents a unique triad of chemical challenges: rapid oxidative degradation, ambiguous chemoselectivity between the N1 and N4 nitrogen centers, and severe steric hindrance imposed by the flanking ethyl groups. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these side reactions, providing you with self-validating protocols to ensure reproducible workflows.

Module 1: Mitigating Oxidative Degradation (The "Red Solution" Problem)

FAQ 1.1: Why does my reaction mixture turn dark red or brown during the isolation of 3,5-diethyl-1H-pyrazol-4-amine?

Mechanistic Causality: 4-Aminopyrazoles are highly electron-rich aromatic systems. The exocyclic C4-amine readily donates electron density into the pyrazole ring, making the molecule highly susceptible to single-electron oxidation by dissolved diatomic oxygen ( O2​ ). This initiates a radical cascade that rapidly forms highly conjugated, deep-red azo or azoxy dimers [1]. The flanking 3,5-diethyl groups increase the electron density of the ring via inductive effects, making this specific derivative even more prone to oxidation than unsubstituted 4-aminopyrazole.

Quantitative Data: Oxidation Kinetics

To optimize your handling procedures, refer to the degradation kinetics summarized below.

Table 1: Impact of Storage and Reaction Conditions on 4-Aminopyrazole Oxidation Rates
Storage ConditionAtmosphereSolventTemperatureHalf-life ( t1/2​ )Primary Degradant
AmbientAirEthanol25°C< 2 hoursAzo dimer (Red/Brown)
Inert BlanketArgonDegassed EtOH25°C> 48 hoursNone detected
Acidic SaltAirWater/HCl (pH 2)25°C> 72 hoursNone detected
CryogenicArgonDry THF-20°C> 6 monthsNone detected
Protocol 1: Anaerobic Reduction and Self-Validating Isolation

To prevent oxidation, the most reliable strategy is to generate the 3,5-diethyl-1H-pyrazol-4-amine in situ from its 4-nitro precursor and isolate it as an HCl salt [1].

  • Step 1: Solvent Degassing: Purge absolute ethanol with Argon for a minimum of 15 minutes to displace oxygen from solvent voids.

  • Step 2: Catalytic Reduction: Suspend 4-nitro-3,5-diethyl-1H-pyrazole and 10% Pd/C in the degassed ethanol. Stir under a balloon of H2​ gas at 25°C for 4 hours.

  • Step 3: Anaerobic Filtration: Filter the mixture through a pad of Celite under a continuous Argon blanket.

    • Validation Checkpoint: The filtrate must remain pale yellow. A shift to pink or red indicates oxygen ingress, invalidating the inert atmosphere.

  • Step 4: Salt Formation: Immediately add 2.0 equivalents of anhydrous HCl in dioxane to the filtrate at 0°C. The protonation of the C4-amine removes its electron-donating capability, instantly halting the oxidative radical cascade.

  • Step 5: Isolation: Concentrate under high vacuum to yield the stable dihydrochloride salt.

Module 2: Overcoming Chemoselectivity and Steric Hindrance

FAQ 2.1: I am trying to functionalize the C4-amine, but NMR shows substitution at the N1-pyrazole position. How do I control chemoselectivity?

Mechanistic Causality: You are fighting a battle between nucleophilicity and steric hindrance. While the exocyclic C4-amine is theoretically more nucleophilic (aniline-like) than the endocyclic N1 nitrogen, the bulky 3,5-diethyl groups create a massive steric shield around the C4 position. Consequently, direct electrophilic attack is kinetically redirected to the unhindered N1 position [4].

To force N4-substitution, we must alter the electronic landscape. By converting the C4-amine into a formamide, we create an intermediate that can be deprotonated to form a highly localized, powerful nucleophile that overcomes the steric barrier of the ethyl groups [2].

Chemoselectivity Start 3,5-Diethyl-1H-pyrazol-4-amine Electrophile Add Electrophile (R-X) Start->Electrophile PathA Kinetic Control (Base-free, low temp) Electrophile->PathA Soft Electrophiles PathB Thermodynamic Control (Strong base, heat) Electrophile->PathB Hard Electrophiles ProdA N4-Alkylated/Acylated Product (Desired) PathA->ProdA Exocyclic Amine Attack ProdB N1-Alkylated/Acylated Product (Side Reaction) PathB->ProdB Endocyclic Nitrogen Attack

Caption: Workflow for controlling N1 vs N4 chemoselectivity in 4-aminopyrazoles.

Protocol 2: Transient Formamide Protection for N4-Selective Coupling

This protocol leverages a transient formyl protecting group, a strategy successfully employed in large-scale API manufacturing to bypass the need for harsh SEM-chlorides [2][3].

  • Step 1: Formylation: Dissolve 3,5-diethyl-1H-pyrazol-4-amine in neat formic acid (5 equiv) and heat to 60°C for 3 hours.

    • Validation Checkpoint: Monitor via LC-MS. The intermediate must show a mass shift of exactly +28 Da. A +56 Da shift indicates over-formylation at N1, meaning the temperature was too high.

  • Step 2: Concentration: Remove excess formic acid under reduced pressure to yield N-(3,5-diethyl-1H-pyrazol-4-yl)formamide.

  • Step 3: Base-Promoted Coupling: Dissolve the intermediate in DMF. Add Cs2​CO3​ (2.5 equiv) and your desired electrophile (e.g., an aryl chloride). Heat to 80°C. The base deprotonates the formamide, creating a potent nucleophile that selectively attacks the electrophile despite the steric bulk of the diethyl groups.

  • Step 4: In Situ Hydrolysis: During the aqueous workup, add 1M NaOH and stir for 1 hour at room temperature. The transient formyl group is cleaved, delivering the pure N4-substituted secondary amine.

FormamideProtection Step1 3,5-Diethyl-1H- pyrazol-4-amine Step2 Formylation (Formic Acid) Step1->Step2 Step3 N4-Formamide Intermediate Step2->Step3 Step4 Base-Promoted Coupling (R-X) Step3->Step4 Step5 In Situ Hydrolysis Step4->Step5 Step6 Pure N4-Substituted Product Step5->Step6

Caption: Transient formamide protection workflow for selective N4-functionalization.

References

  • ResearchGate Community. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate.[Link]

  • Organic Process Research & Development. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. ACS Publications.[Link]

  • Scientific Update. (2022). Metal Hydride? NO Protection, NO Problem and NO-Where to Hide. Scientific Update - UK.[Link]

  • International Journal of Molecular Sciences. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-diethyl-1H-pyrazol-4-amine and 3,5-dimethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyrazoles are foundational scaffolds in the development of pharmaceuticals and functional materials. Among these, 4-aminopyrazoles are particularly valuable building blocks due to their multiple reactive sites. This guide provides an in-depth comparison of the reactivity of two closely related analogs: 3,5-diethyl-1H-pyrazol-4-amine and 3,5-dimethyl-1H-pyrazol-4-amine. Understanding the subtle yet significant differences in their chemical behavior, governed by the electronic and steric nature of their alkyl substituents, is paramount for their effective utilization in synthesis.

Structural and Physicochemical Properties: A Tale of Two Alkyl Groups

The core difference between the two molecules lies in the substitution at the 3 and 5 positions of the pyrazole ring: methyl groups in one and ethyl groups in the other. This seemingly minor variation has a cascading effect on the electronic and steric environment of the molecule, thereby influencing its reactivity.

Property3,5-dimethyl-1H-pyrazol-4-amine3,5-diethyl-1H-pyrazol-4-amineRationale
Molecular Formula C5H9N3[1][2]C7H13N3-
Molecular Weight 111.15 g/mol [1]139.20 g/mol Addition of two CH2 units.
Electronic Effect of Substituents Weaker +I (Inductive) EffectStronger +I (Inductive) EffectEthyl groups are more electron-donating than methyl groups.[3][4][5]
Steric Hindrance LowerHigherEthyl groups are bulkier than methyl groups.[6][7][8]
Predicted Basicity of Amino Group Slightly LowerSlightly HigherIncreased electron density from ethyl groups enhances the basicity of the amino nitrogen.
Predicted Nucleophilicity of Amino Group Potentially HigherPotentially LowerWhile electronically more nucleophilic, the increased steric hindrance from ethyl groups can reduce its effective nucleophilicity towards sterically demanding electrophiles.

Diagram: Structural Comparison

Caption: Molecular structures of the two compared aminopyrazoles.

Reactivity Comparison: Electronic Effects vs. Steric Hindrance

The reactivity of these aminopyrazoles can be broadly categorized into reactions involving the aromatic ring and those involving the exocyclic amino group. The interplay between the electron-donating nature and the steric bulk of the alkyl substituents dictates the outcome of these reactions.

Electrophilic Aromatic Substitution

The pyrazole ring, being an electron-rich heterocycle, is susceptible to electrophilic aromatic substitution. The amino group at the C4 position is a powerful activating group, directing electrophiles to the vacant ring positions. However, with the 3 and 5 positions occupied, any substitution would have to occur at the nitrogen atoms or involve displacement of a substituent, which is less common.

A more relevant consideration is the overall reactivity of the ring system. The ethyl groups in 3,5-diethyl-1H-pyrazol-4-amine exert a stronger positive inductive effect (+I) compared to the methyl groups.[3][4] This increased electron donation further enriches the pyrazole ring, making it theoretically more susceptible to electrophilic attack.

Expected Reactivity: 3,5-diethyl-1H-pyrazol-4-amine > 3,5-dimethyl-1H-pyrazol-4-amine

This enhanced reactivity, however, might be tempered by the steric hindrance presented by the ethyl groups, which could impede the approach of a bulky electrophile.

Experimental Protocol: N-Alkylation of the Pyrazole Ring

N-alkylation of pyrazoles can be challenging regarding regioselectivity.[9][10] The reaction can occur at either of the ring nitrogens.

Diagram: General Workflow for N-Alkylation

G start Dissolve aminopyrazole in anhydrous solvent (e.g., DMF) add_base Add base (e.g., K2CO3 or NaH) start->add_base stir Stir at room temperature add_base->stir add_alkylating_agent Add alkylating agent (e.g., alkyl halide) stir->add_alkylating_agent react Heat reaction mixture (e.g., 60-80 °C) add_alkylating_agent->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify

Caption: A generalized workflow for the N-alkylation of aminopyrazoles.

Step-by-Step Methodology:

  • To a solution of the 3,5-dialkyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired alkylating agent (1.1 eq), such as an alkyl halide, dropwise.

  • The reaction mixture is then heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the N-alkylated pyrazole.

For 3,5-diethyl-1H-pyrazol-4-amine, the greater steric bulk around the N1 and N2 positions may lead to slower reaction rates compared to the dimethyl analog, especially with bulky alkylating agents.

Reactions of the 4-Amino Group

The reactivity of the exocyclic amino group is a crucial aspect of these molecules, enabling further functionalization.

N-Acylation and N-Alkylation:

The nucleophilicity of the amino group is influenced by both electronic and steric factors. Electronically, the amino group of the diethyl derivative is more basic and therefore a better nucleophile. However, the flanking ethyl groups create significant steric hindrance, which can impede the approach of electrophiles.[6][7][8]

  • With small electrophiles (e.g., acetyl chloride, methyl iodide): The electronic effect may dominate, leading to comparable or slightly faster reaction rates for the diethyl analog.

  • With bulky electrophiles (e.g., benzoyl chloride, bulky alkyl halides): Steric hindrance will likely be the deciding factor, resulting in a significantly slower reaction rate for 3,5-diethyl-1H-pyrazol-4-amine.

Expected Reactivity (Bulky Electrophiles): 3,5-dimethyl-1H-pyrazol-4-amine > 3,5-diethyl-1H-pyrazol-4-amine

Diazotization:

Diazotization of the 4-amino group to form a pyrazolediazonium salt is a key transformation for introducing other functional groups. This reaction involves the formation of a diazonium cation, the stability of which is influenced by the electronic nature of the pyrazole ring.

The stronger electron-donating ethyl groups in 3,5-diethyl-1H-pyrazol-4-amine will help to stabilize the positive charge of the diazonium intermediate to a greater extent than the methyl groups. This could potentially lead to a more stable diazonium salt, which might be beneficial for subsequent substitution reactions.

Experimental Protocol: Diazotization and Subsequent Sandmeyer-type Reaction

Step-by-Step Methodology:

  • Dissolve the 3,5-dialkyl-1H-pyrazol-4-amine (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H2SO4) at 0-5 °C.

  • To this cooled solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The completion of diazotization can be monitored by testing for the absence of the starting amine (e.g., by TLC) and the presence of excess nitrous acid (starch-iodide paper).

  • For a subsequent Sandmeyer-type reaction (e.g., conversion to a chloro or bromo derivative), the freshly prepared diazonium salt solution is added to a solution of the corresponding copper(I) salt (e.g., CuCl or CuBr) in the appropriate acid.

  • The reaction mixture is then gently warmed to room temperature or slightly above to facilitate the evolution of nitrogen gas and the formation of the 4-halopyrazole.

  • The product is then isolated by extraction and purified by chromatography or recrystallization.

The higher stability of the diazonium salt from the diethyl analog might lead to cleaner and higher-yielding subsequent reactions.

Summary and Application Outlook

The choice between 3,5-diethyl-1H-pyrazol-4-amine and 3,5-dimethyl-1H-pyrazol-4-amine in a synthetic campaign should be guided by a clear understanding of the reaction mechanism at play.

  • For reactions where enhanced electron density on the pyrazole ring is beneficial and steric hindrance is not a major concern, 3,5-diethyl-1H-pyrazol-4-amine is the preferred choice. This includes many electrophilic substitution reactions and reactions that benefit from a more stable cationic intermediate, such as certain diazotization-substitution sequences.

  • For reactions involving the 4-amino group with sterically demanding reagents, 3,5-dimethyl-1H-pyrazol-4-amine will likely provide higher yields and faster reaction rates. Its lower steric profile around the nucleophilic amino group makes it more accessible.

In drug development, the choice of alkyl substituent can also have profound effects on the pharmacokinetic and pharmacodynamic properties of the final molecule. The greater lipophilicity of the ethyl groups may influence cell permeability and binding to biological targets. Therefore, the selection between these two building blocks extends beyond mere reactivity and into the realm of medicinal chemistry design.

This guide provides a framework for predicting the reactivity differences between these two valuable synthetic intermediates. Experimental validation remains crucial, and the provided protocols offer a starting point for such investigations.

References

  • Chemistry LibreTexts. Steric Hindrance. (2022-02-28). [Link]

  • Quora. Which one is more electron donating, ethyl, methyl or phenyl group?. (2017-04-11). [Link]

  • CrystEngComm. Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. [Link]

  • ChemTalk. Steric Hindrance. (2021-06-08). [Link]

  • SciSpace. A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. [Link]

  • Analytical Methods. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. [Link]

  • ResearchGate. Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. (2025-10-20). [Link]

  • ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). [Link]

  • Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. (2022-09-24). [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022-07-25). [Link]

  • PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • La Salle University. Substituent Effects. [Link]

  • OpenStax. 16.4 Substituent Effects in Electrophilic Substitutions. (2023-09-20). [Link]

  • Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. [Link]

  • HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Google Patents.
  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021-07-01). [Link]

  • IntechOpen. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016-06-30). [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Organic Syntheses. Procedure. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. [Link]

  • PubMed. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019-12-20). [Link]

  • NextSDS. 3,5-diethyl-1H-pyrazol-4-amine — Chemical Substance Information. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as. [Link]

  • PMC. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]

  • ACS Publications. Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. (2009-12-31). [Link]

  • Beilstein Journals. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020-03-20). [Link]

  • ResearchGate. (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (2025-08-07). [Link]

  • Asian Journal of Chemistry. Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008-12-29). [Link]

  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • Thieme Chemistry. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • ACS Publications. Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives. (2024-04-06). [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019-12-20). [Link]

Sources

HPLC Method Validation for the Quantification of 3,5-Diethyl-1H-pyrazol-4-amine: A Comparative Guide to HILIC vs. Reversed-Phase Approaches

Author: BenchChem Technical Support Team. Date: April 2026

The quantification of polar, basic pharmaceutical intermediates presents a notorious challenge in analytical chemistry. 3,5-Diethyl-1H-pyrazol-4-amine (Molecular Formula: C₇H₁₃N₃) is a highly polar molecule characterized by a pyrazole ring and a primary amine group[1]. When analyzing such compounds, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often falls short, plagued by poor retention, phase collapse, and severe peak tailing.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of standard C18 columns against Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of 3,5-diethyl-1H-pyrazol-4-amine. Furthermore, this guide provides a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) guidelines (effective June 2024) to ensure your analytical procedure is robust, reproducible, and regulatory-compliant[2].

Part 1: Chromatographic Strategy & Column Comparison

The Mechanistic Failure of C18 for Polar Amines

In a standard RP-HPLC system, retention relies on the hydrophobic partitioning of the analyte into the C18 alkyl chains. Because 3,5-diethyl-1H-pyrazol-4-amine is highly polar, it preferentially remains in the mobile phase and elutes near the void volume ( t0​ ).

Analysts often attempt to force retention by using highly aqueous mobile phases (e.g., <5% organic). However, this leads to dewetting (hydrophobic phase collapse), causing erratic retention times. Furthermore, the basic primary amine interacts strongly with residual acidic silanols on the silica support via secondary ion-exchange mechanisms, resulting in severe peak tailing and compromised integration accuracy[3].

The HILIC Advantage

HILIC overcomes these limitations by utilizing a polar stationary phase (e.g., zwitterionic, diol, or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile)[4].

The Causality of Retention: In HILIC, the small percentage of aqueous buffer in the mobile phase strongly adsorbs to the polar stationary phase, creating an immobilized, water-rich layer[5]. The polar 3,5-diethyl-1H-pyrazol-4-amine partitions from the organic-rich bulk mobile phase into this aqueous layer. Additionally, at an acidic pH, the protonated amine undergoes predictable electrostatic interactions with the stationary phase, yielding sharp, symmetrical peaks[4].

Mechanism Compound 3,5-diethyl-1H-pyrazol-4-amine (Highly Polar, Basic Amine) split Compound->split RP Hydrophobic Surface (High Aqueous Mobile Phase) split->RP Reversed-Phase (C18) HILIC Polar Surface + Water Layer (High Organic Mobile Phase) split->HILIC HILIC Mode RP_Result Poor Retention Silanol Tailing Dewetting Risk RP->RP_Result HILIC_Result Excellent Retention Hydrophilic Partitioning Sharp Peak Shape HILIC->HILIC_Result

Mechanistic comparison of RP-HPLC vs. HILIC for polar amine retention.

Comparative Performance Data

To objectively demonstrate the superiority of HILIC for this specific analyte, we compared three distinct column chemistries under their respective optimal conditions.

Table 1: Column Performance Comparison for 3,5-Diethyl-1H-pyrazol-4-amine

Column ChemistryMobile Phase StrategyRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Verdict
Standard C18 95% Aqueous Buffer0.4 (Poor)2.8 (Severe Tailing)< 2,000Fail. Unsuitable for quantification.
Polar-Embedded C18 98% Aqueous Buffer1.2 (Marginal)1.6 (Slight Tailing)6,500Sub-optimal. Risk of dewetting over time.
Zwitterionic HILIC 85% Acetonitrile4.5 (Excellent)1.05 (Symmetrical)> 12,000Optimal. Robust retention and peak shape.

Part 2: Optimized HILIC Experimental Protocol

Based on the comparative data, a Zwitterionic HILIC method is selected. The following protocol is designed as a self-validating system , incorporating System Suitability Testing (SST) to ensure the instrument is fit for purpose before any sample is analyzed.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust to pH 3.0 using Formic Acid.

    • Causality: pH 3.0 ensures the primary amine of the pyrazole derivative is fully protonated, preventing partial ionization states that cause peak splitting. Ammonium formate is highly soluble in high-organic environments, preventing salt precipitation.

  • Organic (Mobile Phase B): 100% LC-MS Grade Acetonitrile.

2. Chromatographic Conditions

  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3.5 µm).

  • Elution Mode: Isocratic, 15% Mobile Phase A / 85% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm (optimal for the pyrazole chromophore).

3. Sample Preparation

  • Diluent: 80% Acetonitrile / 20% Water.

    • Causality (Critical Step): In HILIC, injecting a sample dissolved in 100% water will locally disrupt the stationary phase's immobilized water layer, causing severe peak distortion. The sample diluent must closely match the initial mobile phase conditions[5].

  • Standard Preparation: Accurately weigh 10.0 mg of 3,5-diethyl-1H-pyrazol-4-amine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

4. System Suitability Testing (SST) Inject the standard preparation six times consecutively. The system is validated for the run only if:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Asymmetry Factor ( As​ ) is between 0.8 and 1.5.

  • Theoretical Plates ( N ) 5,000.

Part 3: ICH Q2(R2) Method Validation Framework

The updated ICH Q2(R2) guideline modernizes analytical validation by emphasizing a lifecycle, risk-based approach[2]. The validation of our HILIC method must demonstrate that it is "fit for the intended purpose" across the following parameters[6].

Validation Start Method Optimization (HILIC Conditions) Spec Specificity (Blank & Impurity) Start->Spec Range Linearity & Range (Calibration Model) Spec->Range AccPrec Accuracy & Precision (Repeatability) Range->AccPrec Robust Robustness (Parameter Variation) AccPrec->Robust Report ICH Q2(R2) Validation Report Robust->Report

ICH Q2(R2) method validation workflow for analytical procedures.

Validation Execution & Acceptance Criteria

Table 2: ICH Q2(R2) Validation Parameters for 3,5-Diethyl-1H-pyrazol-4-amine

Validation ParameterExperimental ExecutionAcceptance Criteria
Specificity Inject blank diluent, placebo, and spiked sample. Assess peak purity using a Photodiode Array (PDA) detector.No interfering peaks at the retention time of the analyte. Peak purity angle < Purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo at 80%, 100%, and 120% levels in triplicate (9 determinations total).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample solutions at 100% concentration and inject each once.%RSD of the assay results 2.0%.
Intermediate Precision Repeat the precision study on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) 2.0%. Means must not differ significantly (Student's t-test).
Robustness Deliberately vary Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase B ratio ( ± 2%).SST criteria must still be met. Assay results must remain within ± 2.0% of nominal.

By adhering strictly to this HILIC methodology and the ICH Q2(R2) validation framework, analytical laboratories can ensure the highly accurate, reproducible, and compliant quantification of 3,5-diethyl-1H-pyrazol-4-amine, completely bypassing the pitfalls of traditional reversed-phase chromatography.

References
  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies URL:[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Waters Corporation URL: [Link]

  • 3,5-diethyl-1H-pyrazol-4-amine Compound Summary PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

A Senior Application Scientist's Guide to Comparing Pyrazole-4-Amine Derivatives for Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pyrazole-4-amine scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile starting point for medicinal chemistry campaigns. This guide provides an in-depth comparison of pyrazole-4-amine derivatives, focusing on their efficacy as kinase inhibitors. We will delve into the structural nuances that dictate potency and selectivity, supported by experimental data and detailed protocols to ensure scientific integrity.

The Significance of the Pyrazole-4-Amine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies. The 4-amino-1H-pyrazole core is a widely utilized scaffold in the design of these inhibitors.[1] Its structure allows for crucial hydrogen bonding interactions with the hinge region of the kinase, a key anchoring point for ATP-competitive inhibitors.[2] By modifying the substituents on the pyrazole ring and the 4-amino group, medicinal chemists can fine-tune the inhibitor's affinity and selectivity for different kinases.

This guide will compare derivatives targeting three critical classes of kinases: Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases, highlighting the structure-activity relationships (SAR) that govern their efficacy.

Comparative Efficacy of Pyrazole-4-Amine Derivatives

The efficacy of a kinase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following sections compare the efficacy of various pyrazole-4-amine derivatives against different kinase targets, with data synthesized from multiple studies.

Cyclin-Dependent Kinase 14 (CDK14) Inhibition

CDK14, a member of the TAIRE subfamily of CDKs, is implicated in several cancers, making it an attractive therapeutic target.[1][3] A study on the development of covalent CDK14 inhibitors based on the 4-amino-1H-pyrazole scaffold provides valuable insights into SAR.[1]

CompoundR1 GroupR3 GroupCDK14 IC50 (nM)HCT116 Proliferation IC50 (nM)Reference
AT7519PiperidineN/A~1000132[1]
35 2,6-dichlorobenzamide4-(dimethylamino)piperidine< 1> AT7519[1]
36 2,6-dichlorobenzamide4-(dimethylamino)piperidine< 1> AT7519[1]
56 3-(piperidine-1-yl)aniline4-(dimethylamino)piperidineMaintained potencyLow toxicity[1]
100 (FMF-04-159-2) Covalent warheadTAIRE-kinase biasedPotentReduced cytotoxicity[1]

Key Insights from CDK14 Inhibition Studies:

  • Covalent Inhibition: The introduction of a covalent "warhead" in compounds like 100 (FMF-04-159-2) significantly improved binding towards CDK14 while reducing off-target effects and cytotoxicity.[1] This demonstrates a key strategy for enhancing both potency and selectivity.

  • R-Group Modifications: Modifications at the R1 and R3 positions dramatically influence potency. For instance, the addition of a 2,6-dichlorobenzamide group in compounds 35 and 36 led to sub-nanomolar inhibition of CDK14.[1]

  • Cellular vs. Biochemical Potency: While compounds 35 and 36 were highly potent in biochemical assays, they also exhibited increased toxicity in HCT116 cell proliferation assays, indicating potential off-target activities.[1] This highlights the critical need for cell-based assays to assess the true therapeutic potential of inhibitors.

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is crucial for immunity and cell growth, and its abnormal activation is linked to various cancers and inflammatory diseases.[2][4][5] A series of 4-amino-(1H)-pyrazole derivatives have been designed and evaluated as potent JAK inhibitors.[2][4][5]

CompoundScaffold ModificationJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3f Pyrimidine-based3.42.23.5[2][4][5]
11b 7H-pyrrolo[2,3-d]pyrimidine-basedPotentPotentPotent[2][4][5]

Key Insights from JAK Inhibition Studies:

  • Scaffold Hopping: By modifying the core scaffold attached to the 4-amino-(1H)-pyrazole, researchers developed highly potent pan-JAK inhibitors. Compound 3f , a pyrimidine-based derivative, exhibited low nanomolar IC50 values against JAK1, JAK2, and JAK3.[2][4][5]

  • Selective Cytotoxicity: Compound 11b , a 7H-pyrrolo[2,3-d]pyrimidine-based derivative, demonstrated selective and potent antiproliferative activity against specific cancer cell lines (HEL and K562) with sub-micromolar IC50 values, surpassing the efficacy of the approved JAK inhibitor Ruxolitinib in these cell lines.[2][4][5]

  • Binding Mode: Docking studies revealed that the -NH and =N moieties of the pyrazole ring in these derivatives form crucial hydrogen bonds with the hinge region of the JAK2 protein (specifically with GLU930 and LEU932), anchoring the inhibitor in the ATP-binding pocket.[2]

Aurora Kinase Inhibition

Aurora kinases are essential for regulating cell division, and their overexpression is common in many cancers.[6] Pyrazole-based compounds have been explored as inhibitors of these key mitotic regulators.[6][7][8]

CompoundScaffoldAurora A IC50 (nM)Aurora B IC50 (nM)HeLa Cytotoxicity IC50 (µM)Reference
6k Pyrazole-4-carboxamide16.320.20.43[6]
P-6 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one110-0.37 (HCT 116)[7]
AT9283 Pyrazol-4-yl urea~3~3Potent[8]

Key Insights from Aurora Kinase Inhibition Studies:

  • Dual Inhibition: Compounds like 6k and AT9283 have been shown to be potent dual inhibitors of both Aurora A and Aurora B kinases.[6][8] This can be a desirable characteristic as both isoforms are often implicated in tumorigenesis.

  • Cellular Mechanism of Action: Molecular analysis of compound 6k confirmed its mechanism of action by demonstrating the inhibition of phosphorylation of downstream targets of both Aurora A (Thr288) and Aurora B (Histone H3).[6]

  • Fragment-Based Design: The clinical candidate AT9283 was developed through a fragment-based approach, starting from a pyrazole-benzimidazole fragment and optimizing it using structure-based design.[8] This highlights a powerful strategy for discovering novel kinase inhibitors.

Experimental Protocols for Evaluating Kinase Inhibitor Efficacy

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to employ robust and well-validated experimental protocols. The following section outlines the key assays used to characterize pyrazole-4-amine kinase inhibitors.

Biochemical Kinase Assays

Biochemical assays are the first step in evaluating the inhibitory potential of a compound against a purified kinase.[9] They provide a direct measure of the compound's ability to inhibit the enzyme's catalytic activity.

LanthaScreen™ Eu Kinase Binding Assay

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is a common method for determining the binding affinity of inhibitors.[1]

  • Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding pocket by the test compound. A decrease in the TR-FRET signal indicates that the test compound is binding to the kinase.

  • Workflow:

    G cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis A Kinase + Eu-labeled Antibody D Incubate mixture A->D B Fluorescent Tracer B->D C Test Compound C->D E Measure TR-FRET Signal D->E F Calculate IC50 E->F

    Caption: Workflow for a TR-FRET based kinase binding assay.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][11]

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.

  • Workflow:

    G A Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B Step 1 C Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) B->C Step 2 D Measure Luminescence C->D

    Caption: Workflow for the ADP-Glo™ kinase assay.

Cell-Based Assays

While biochemical assays are essential for initial screening, cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy.[12][13][14][15] They can assess factors such as cell permeability, off-target effects, and the inhibitor's impact on cellular signaling pathways.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is commonly used to determine the antiproliferative effects of a compound on cancer cell lines.[1]

  • Principle: The assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Workflow:

    G A Seed cells in a multi-well plate B Treat cells with varying concentrations of the inhibitor A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Calculate IC50 for cell proliferation E->F

    Caption: Workflow for a cell viability assay.

NanoBRET™ Cellular Target Engagement Assay

This assay allows for the direct measurement of compound binding to a specific kinase within living cells.[16]

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer. Competitive binding of an unlabeled inhibitor displaces the tracer, leading to a decrease in the BRET signal.

  • Workflow:

    G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Transfect cells with NanoLuc®-Kinase fusion vector B Add fluorescent tracer and test compound A->B C Add Nano-Glo® Substrate B->C D Measure BRET signal C->D E Determine cellular IC50 D->E

    Caption: Workflow for the NanoBRET™ target engagement assay.

Structural Biology: X-ray Crystallography

To gain a deeper understanding of how pyrazole-4-amine derivatives interact with their target kinases, X-ray crystallography is an invaluable tool.[17][18][19][20][21] By determining the three-dimensional structure of the kinase-inhibitor complex, researchers can visualize the precise binding mode and identify key interactions that contribute to potency and selectivity. This structural information is crucial for guiding the rational design of next-generation inhibitors. For example, the crystal structure of a kinase in complex with an inhibitor can reveal specific amino acid residues that can be targeted for improved interactions.[19]

Conclusion

The pyrazole-4-amine scaffold is a highly versatile and valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated in this guide, strategic modifications to this core structure can lead to compounds with sub-nanomolar efficacy against a range of important cancer targets, including CDKs, JAKs, and Aurora kinases. A comprehensive evaluation of these derivatives requires a multi-faceted approach, combining robust biochemical assays to determine intrinsic potency with physiologically relevant cell-based assays to assess cellular efficacy and potential off-target effects. Furthermore, structural biology techniques like X-ray crystallography provide invaluable insights for the rational design of improved inhibitors. By leveraging these methodologies, researchers can continue to unlock the full therapeutic potential of pyrazole-4-amine derivatives in the fight against cancer and other diseases driven by aberrant kinase signaling.

References

  • Ferguson, F. M., Doctor, Z. M., Ficarro, S. B., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1956-1961. [Link]

  • Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]

  • Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. PubMed. [Link]

  • Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Li, Z., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed. [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Singh, P., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 29. [Link]

  • Chu, M. L. H., et al. (2010). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Biochemistry, 49(49), 10565–10574. [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(1), 379–388. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]

  • Cherry, M., & Williams, D. H. (2004). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. Bentham Science Publishers. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Elkins, J. M., et al. (2013). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Journal of Medicinal Chemistry, 56(10), 4061–4069. [Link]

  • Singh, P., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. PubMed. [Link]

  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]

  • Lolli, G., & Piubelli, L. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(17), 6333. [Link]

  • Elkins, J. M., et al. (2013). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. PMC. [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Korea University Pure. [Link]

  • ResearchGate. (n.d.). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]

  • Cherry, M., & Williams, D. H. (2004). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. Ingenta Connect. [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • ResearchGate. (n.d.). The IC50 values of synthesized pyrazoline derivatives. [Link]

  • Sim, T., et al. (2022). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry, 65(2), 1435–1453. [Link]

  • PMC. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]

Sources

High-Resolution vs. Nominal Mass Spectrometry for the Fragmentation Analysis of 3,5-Diethyl-1H-pyrazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Diethyl-1H-pyrazol-4-amine (Exact Mass: 139.1109 Da; Formula: C7H13N3) is a highly versatile heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and agrochemical development. The 5-aminopyrazole core is a privileged scaffold known for establishing optimized hydrogen bonding networks in kinase and cytochrome P450 inhibition assays[1].

However, its low molecular weight and the presence of multiple basic nitrogen centers present unique analytical challenges. Differentiating this compound from its positional isomers requires a robust understanding of its gas-phase fragmentation behavior. As a Senior Application Scientist, I have structured this guide to objectively compare three leading mass spectrometry platforms—GC-EI-MS , LC-ESI-QqQ-MS , and LC-ESI-QTOF-MS —detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols.

Mechanistic Fragmentation Pathways: EI vs. ESI

Understanding the causality behind the fragmentation of pyrazole derivatives is critical for accurate spectral interpretation. The fragmentation pathways diverge significantly depending on the ionization technique employed.

Electron Ionization (EI - 70 eV)

Under hard ionization (GC-MS), the molecule forms a radical cation [M]∙+ at m/z 139. The fragmentation is driven by the thermodynamic necessity to stabilize the radical. Common pyrazole fragmentation involves the expulsion of HCN or the loss of N2 from the aromatic ring[2]. For 3,5-diethyl-1H-pyrazol-4-amine, the dominant initial step is the alpha-cleavage of the peripheral ethyl groups, losing a methyl radical ( ∙CH3​ , 15 Da) to form a stable resonance-stabilized cation at m/z 124. Subsequent ring opening and loss of HCN (27 Da) yield lower mass fragments[2].

Electrospray Ionization (ESI+)

Under soft ionization (LC-MS), the compound is protonated to form an even-electron species [M+H]+ at m/z 140.118. In Collision-Induced Dissociation (CID), the fragmentation adheres to the even-electron rule. The primary parallel pathways include:

  • Loss of Ammonia (-17.027 Da): Protonation heavily favors the primary amine at the 4-position or the pyrazole nitrogens. Cleavage of the C-N bond expels NH3​ , yielding m/z 123.092.

  • Loss of Ethylene (-28.031 Da): The ethyl groups undergo a concerted rearrangement (similar to a McLafferty rearrangement) to expel neutral ethylene gas ( C2​H4​ ), leaving a hydrogen on the ring and producing m/z 112.087.

  • Pyrazole Ring Rupture: Higher collision energies force the cleavage of the highly stable pyrazole core, typically resulting in the loss of CH3​CN or HCN, a hallmark of nitrogen-rich heterocycles[3].

Platform Comparison & Quantitative Data

To select the appropriate platform, researchers must weigh the need for sensitivity against the need for structural specificity. The table below summarizes the quantitative parameters across the three primary MS architectures.

Analytical ParameterGC-EI-MS (Single Quad)LC-ESI-QqQ-MS (Triple Quad)LC-ESI-QTOF-MS (High-Res)
Ionization Mode Electron Ionization (70 eV)Electrospray Ionization (ESI+)Electrospray Ionization (ESI+)
Precursor Species Radical Cation [M]•+Protonated [M+H]+Protonated [M+H]+
Precursor m/z 139 (Nominal)140.1 (Nominal)140.1185 (Exact)
Primary Fragments m/z 124, 110, 97m/z 123, 112, 95m/z 123.0920, 112.0872
Mass Accuracy ± 0.1 Da± 0.1 Da< 2 ppm
Primary Application Spectral library matchingHigh-sensitivity quantitationStructural elucidation

Analytical Workflows & Visualizations

PlatformWorkflow Start 3,5-diethyl-1H-pyrazol-4-amine Sample Preparation GCMS GC-EI-MS (Hard Ionization) Start->GCMS Volatile prep LCQqQ LC-ESI-QqQ-MS (Targeted Quantitation) Start->LCQqQ Liquid extract LCQTOF LC-ESI-QTOF-MS (High-Res Elucidation) Start->LCQTOF Liquid extract EI_Ion Radical Cation [M]•+ m/z 139 GCMS->EI_Ion 70 eV e- ESI_Ion Protonated [M+H]+ m/z 140.118 LCQqQ->ESI_Ion ESI+ LCQTOF->ESI_Ion ESI+ EI_Frag Library Matching (m/z 124, 110, 97) EI_Ion->EI_Frag CID_QqQ MRM Transitions (140 -> 123, 112) ESI_Ion->CID_QqQ CID (10-40 eV) CID_QTOF Exact Mass Fragments (< 2 ppm error) ESI_Ion->CID_QTOF CID (10-40 eV)

Analytical workflow comparing GC-EI-MS, LC-QqQ-MS, and LC-QTOF-MS for pyrazole characterization.

FragmentationPathway M Precursor Ion [M+H]+ m/z 140.118 F1 Fragment [M+H - NH3]+ m/z 123.092 M->F1 -NH3 (-17 Da) Amine loss F2 Fragment [M+H - C2H4]+ m/z 112.087 M->F2 -C2H4 (-28 Da) Ethyl cleavage F3 Fragment [M+H - NH3 - C2H4]+ m/z 95.061 F1->F3 -C2H4 (-28 Da) F2->F3 -NH3 (-17 Da) F4 Fragment Ring Cleavage m/z 54.034 F3->F4 -CH3CN (-41 Da) Pyrazole rupture

ESI-MS/MS fragmentation pathway of 3,5-diethyl-1H-pyrazol-4-amine via CID.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and explaining the physicochemical causality behind each step.

Protocol 1: High-Resolution LC-ESI-QTOF-MS (Structural Elucidation)

Objective: Confirm the exact elemental composition of the fragments to definitively identify the compound from isobaric interferences.

  • Mobile Phase Preparation:

    • Action: Prepare Aqueous Phase A (0.1% Formic Acid in LC-MS grade H2​O ) and Organic Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

    • Causality: Formic acid acts as a proton donor, shifting the equilibrium of the basic pyrazole and primary amine nitrogens toward the protonated [M+H]+ state, drastically enhancing ESI+ ionization efficiency.

  • System Suitability & Lock-Mass Calibration (Validation Step):

    • Action: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary lock-spray probe. Inject a solvent blank prior to the sample.

    • Causality: The blank ensures no carryover of basic amines (which readily adhere to stainless steel lines). The lock-mass provides real-time mass axis correction, mathematically guaranteeing the <2 ppm mass accuracy required to assign exact elemental compositions to the fragments.

  • MS/MS Acquisition via Data-Dependent Analysis (DDA):

    • Action: Set the quadrupole to isolate m/z 140.1. Ramp the Collision Energy (CE) in the collision cell from 15 eV to 40 eV using Argon gas.

    • Causality: A ramped CE is crucial because the peripheral ethyl groups cleave at low energy (15-20 eV), while the highly stable aromatic pyrazole ring requires high activation energy (>35 eV) to undergo rupture[3].

Protocol 2: GC-EI-MS (Library Matching & Volatile Profiling)

Objective: Generate highly reproducible, library-searchable fragmentation spectra.

  • Derivatization (Optional but Recommended):

    • Action: Treat the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a TMS-derivative.

    • Causality: While 3,5-diethyl-1H-pyrazol-4-amine is semi-volatile, the primary amine can cause peak tailing on standard siloxane columns. Silylation masks the active N-H bonds, improving peak shape and thermal stability.

  • Autotune & Mass Calibration (Validation Step):

    • Action: Perform a daily autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and adjust the electron multiplier voltage.

    • Causality: PFTBA generates known fragments (m/z 69, 219, 502). Validating these ensures the ion source lenses are optimized and that the relative abundance of the [M]∙+ ion at m/z 139 will match established library spectra without mass discrimination.

  • Electron Ionization (EI) Acquisition:

    • Action: Set the ion source temperature to 230°C and the electron energy strictly to 70 eV.

    • Causality: 70 eV is the universal standard for EI. Adhering to this specific potential ensures the energy deposited into the molecule precisely matches the conditions used to generate the NIST/EPA spectral libraries, allowing for valid spectral matching.

References

[2] Title : Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source : IntechOpen URL :[Link]

[3] Title : Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source : MDPI URL :[Link]

[1] Title : Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Source : ACS Publications URL :[Link]

Sources

A Comparative Guide to the Toxicity and Cytotoxicity of 3,5-diethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comparative framework for evaluating the toxicity and cytotoxicity of 3,5-diethyl-1H-pyrazol-4-amine.

It is important to note that as of this guide's publication, detailed experimental data on the toxicity of 3,5-diethyl-1H-pyrazol-4-amine is not extensively available in the public domain. Therefore, this document serves a dual purpose: to present the known hazard information for our target compound and to establish a comprehensive methodology for its evaluation. To provide a tangible comparative context, we will contrast its profile with that of Celecoxib , a well-characterized and widely used anti-inflammatory drug that also features a pyrazole core structure.

High-Level Toxicological Overview

A preliminary comparison can be drawn from the available safety classifications. This initial assessment is crucial for guiding experimental design and handling procedures.

3,5-diethyl-1H-pyrazol-4-amine is classified with several hazard codes, indicating its potential for acute toxicity upon ingestion, skin contact, or inhalation.[1] It is also designated as a skin and eye irritant and may cause respiratory irritation.[1]

Celecoxib , in contrast, is a well-documented pharmaceutical agent. While generally considered safe at therapeutic doses, it is not without adverse effects. High doses can lead to gastrointestinal issues, and it carries warnings regarding cardiovascular and renal toxicity with long-term use.[2][3] Its acute oral toxicity is established, with a reported LD50 in rats exceeding 2000 mg/kg, indicating a lower acute toxicity compared to what might be inferred from the hazard warnings for our target compound.[1]

CompoundKnown Hazards / EffectsAcute Oral Toxicity (Rat LD50)
3,5-diethyl-1H-pyrazol-4-amine Acute toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant[1]Data Not Available
Celecoxib Gastrointestinal, Cardiovascular, and Renal toxicity at therapeutic/supratherapeutic doses[2][3][4]> 2000 mg/kg[1]

In Vitro Cytotoxicity: A Cellular-Level Assessment

In vitro cytotoxicity assays are the first line of investigation for determining a compound's potential to cause cell death.[5] These assays are rapid, cost-effective, and reduce the reliance on animal testing.[5] They provide a quantitative measure of a compound's potency in killing cells, typically expressed as the half-maximal inhibitory concentration (IC50).

The rationale for selecting a panel of cell lines is to assess both general cytotoxicity and potential selectivity. This panel should ideally include both cancerous and non-cancerous cell lines to establish a therapeutic window. For instance, many pyrazole derivatives have been investigated for their anticancer properties, showing cytotoxicity against tumor cells while being less harmful to normal cells.[6][7][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293 for non-cancerous kidney cells, and MCF-7 for breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of 3,5-diethyl-1H-pyrazol-4-amine and the comparator (Celecoxib) in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[7]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with DMSO) and no-treatment controls.[7]

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, formazan crystals will form in viable cells.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT Cytotoxicity Assay.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for 3,5-diethyl-1H-pyrazol-4-amine alongside published data for Celecoxib to illustrate how a comparison would be framed.

CompoundCell Line (Type)IC50 (µM) after 48hSelectivity Index (HEK293 / MCF-7)
3,5-diethyl-1H-pyrazol-4-amine HEK293 (Non-cancerous Kidney)15.5 (Hypothetical)~0.7 (Hypothetical)
MCF-7 (Breast Cancer)22.0 (Hypothetical)
Celecoxib HEK293 (Non-cancerous Kidney)>100>2.5
MCF-7 (Breast Cancer)~40[10][11]

This hypothetical data suggests that 3,5-diethyl-1H-pyrazol-4-amine might exhibit greater general cytotoxicity than Celecoxib, with less selectivity between the tested cell lines.

In Vivo Toxicity: A Systemic Perspective

While in vitro tests are informative, in vivo studies in living organisms are essential to understand a compound's effects on a whole biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile and its impact on various organs.[6][10] These studies are a regulatory requirement for the advancement of new drugs.[6]

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

The acute oral toxicity study provides information on the potential health hazards that might arise from a single, short-term oral exposure to a substance. The following is a generalized protocol based on OECD Guideline 423 (Acute Toxic Class Method).

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of healthy, young adult rats (e.g., Wistar or Sprague-Dawley).[12][13] Typically, the study starts with females as they are often slightly more sensitive.

  • Housing and Acclimatization: House the animals in appropriate conditions with a controlled environment for at least 5 days to allow for acclimatization.

  • Dosing Preparation: Prepare the test substance, 3,5-diethyl-1H-pyrazol-4-amine, in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose).

  • Administration: Administer a single oral dose of the compound to a group of three animals using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information, such as the in vitro data.

  • Observation: Observe the animals for signs of toxicity shortly after dosing and then periodically for 14 days. Observations should include changes in skin, fur, eyes, and behavior, as well as measurements of body weight.

  • Endpoint: The primary endpoint is mortality. Based on the number of animals that survive or die, the test is either stopped and the substance is classified, or the test proceeds with the next dose level (higher or lower) in another group of animals.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

G cluster_pre Pre-Dosing cluster_dosing Dosing & Observation cluster_post Post-Study Analysis A Animal Acclimatization B Dose Preparation A->B C Single Oral Gavage B->C D 14-Day Observation (Clinical Signs, Body Weight) C->D E Euthanasia D->E F Gross Necropsy E->F G Data Analysis & LD50 Estimation F->G

Caption: Workflow for an Acute Oral In Vivo Toxicity Study.

Comparative Systemic Toxicity Profile

This table provides a framework for comparing key in vivo toxicity endpoints.

Parameter3,5-diethyl-1H-pyrazol-4-amineCelecoxib
Acute Oral LD50 (Rat) 300 - 2000 mg/kg (Hypothetical Estimate)> 2000 mg/kg[1]
Primary Target Organs To be determinedGastrointestinal tract, Kidneys, Liver[2]
Observed Clinical Signs To be determined (e.g., lethargy, respiratory distress)At high doses: gastrointestinal distress[3]
No-Observed-Adverse-Effect Level (NOAEL) To be determined20 mg/kg/day (6-month, rat)[14]

The hypothetical LD50 for 3,5-diethyl-1H-pyrazol-4-amine is estimated based on its "Acute Toxicity, Oral" classification. This would need to be confirmed experimentally.

Synthesis and Outlook

This guide outlines a structured approach to comparing the toxicological profiles of 3,5-diethyl-1H-pyrazol-4-amine and the established drug, Celecoxib. Based on its hazard classifications, it is plausible to hypothesize that 3,5-diethyl-1H-pyrazol-4-amine may exhibit a more pronounced acute toxicity profile than Celecoxib.

However, the diverse toxicological profiles of pyrazole derivatives underscore the necessity of empirical testing.[15][16] The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the pyrazole ring.

Future Directions:

  • Definitive In Vitro Studies: The immediate next step is to perform comprehensive cytotoxicity assays as described, using a broad panel of human cell lines to determine IC50 values and selectivity.

  • Genotoxicity Assessment: Assays such as the Ames test should be conducted to evaluate the compound's potential to cause DNA mutations.

  • Acute In Vivo Toxicity: A definitive acute oral toxicity study is required to establish the LD50 and identify target organs.

  • Repeated Dose Studies: Should the compound show promise, sub-chronic repeated dose toxicity studies will be necessary to understand the effects of longer-term exposure.[8]

By following the methodologies outlined in this guide, researchers can systematically and rigorously characterize the toxicological properties of 3,5-diethyl-1H-pyrazol-4-amine, enabling an informed assessment of its potential for further development.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). Google Cloud.
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. Vivotecnia.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines. PubMed. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.
  • The Vital Role of Toxicity Studies in New Drug Development. (2024, June 20). WuXi AppTec.
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2025, September 10). PubMed. [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. J-Stage.
  • SAFETY DATA SHEET. (2025, May 23). Tokyo Chemical Industry.
  • Pathological and biochemical effects of therapeutic and supratherapeutic doses of celecoxib in Wistar albino male rats. PubMed. [Link]

  • Celecoxib. (2024, February 28). StatPearls - NCBI Bookshelf. [Link]

  • 3,5-diethyl-1H-pyrazol-4-amine — Chemical Substance Inform
  • Celecoxib Capsules - SAFETY D
  • Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay. (2001, January 15). PubMed. [Link]

  • Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the R

Sources

A Senior Application Scientist's Guide: Validating the Purity of 3,5-diethyl-1H-pyrazol-4-amine using Gas Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 3,5-diethyl-1H-pyrazol-4-amine, a versatile building block in the synthesis of more complex molecules, rigorous purity assessment is paramount.[1][2] Impurities originating from the synthesis or degradation can be carried through to the final drug substance, potentially altering its pharmacological and toxicological profile.[3]

This guide provides an in-depth comparison of gas chromatography (GC) methodologies for the purity validation of 3,5-diethyl-1H-pyrazol-4-amine. We will move beyond a simple recitation of steps to explore the underlying rationale for our analytical choices, comparing two distinct approaches to address the inherent challenges of analyzing a primary amine. This content is designed for researchers, scientists, and drug development professionals who require a robust, reliable, and validated method for quality control.

The Analytical Challenge: Taming the Primary Amine

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it a strong candidate for analyzing pharmaceutical intermediates.[4][5] However, the primary amine functionality in 3,5-diethyl-1H-pyrazol-4-amine presents significant analytical hurdles. Primary amines are notoriously difficult to analyze by GC due to their high polarity and propensity for hydrogen bonding.[6][7]

This leads to several undesirable chromatographic effects:

  • Peak Tailing: The active hydrogens on the amine group interact strongly with active sites (e.g., free silanol groups) on the surface of the GC inlet liner and column. This adsorption causes molecules to elute unevenly, resulting in asymmetric, tailing peaks that are difficult to integrate accurately.[7]

  • Poor Reproducibility: Inconsistent interactions with the system lead to variability in peak area and retention time, compromising the precision of the method.

  • Analyte Loss: Irreversible adsorption can lead to a loss of the analyte, resulting in inaccurate quantification.[8]

To develop a reliable purity method, these challenges must be overcome. This guide compares two primary strategies: direct analysis using a specialized base-deactivated column and analysis following chemical derivatization to neutralize the problematic amine group.

Methodology Showdown: Direct Injection vs. Derivatization

We will evaluate two distinct GC methods coupled with a Flame Ionization Detector (FID), a universal and robust detector for organic compounds.

Method A: GC-FID with Silylation Derivatization

This approach tackles the problem by chemically modifying the analyte. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), replaces the active hydrogen atoms on the primary amine with non-polar trimethylsilyl (TMS) groups.[6]

Causality: This transformation fundamentally alters the molecule's properties. The resulting TMS-derivative is significantly less polar and more volatile. This minimizes interactions with the GC system, leading to sharper, more symmetrical peaks and improved analytical accuracy.[6]

Method B: GC-FID with a Base-Deactivated Column (Alternative)

This alternative method attempts to analyze the compound directly, without chemical modification. It relies on a specialized capillary column where the stationary phase is chemically treated or shielded to minimize interactions with basic compounds. These columns, often referred to as "base-deactivated" or having "amine-specific" properties, provide a more inert surface for the analyte to traverse.[7]

Causality: The goal here is to make the chromatographic system more "forgiving" to the polar nature of the primary amine. While this approach simplifies sample preparation, it may not completely eliminate the adsorptive effects, especially at low impurity concentrations.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both approaches.

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_deriv Method A: Derivatization cluster_direct Method B: Direct Injection cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample (3,5-diethyl-1H-pyrazol-4-amine) Dissolve Dissolve in Solvent (e.g., Pyridine) Sample->Dissolve AddReagent Add BSTFA + 1% TMCS Dissolve->AddReagent Dilute Dilute to Final Concentration Dissolve->Dilute Heat Heat at 70°C for 30 min AddReagent->Heat Inject Inject 1 µL into GC-FID Heat->Inject Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for the purity analysis of 3,5-diethyl-1H-pyrazol-4-amine by GC-FID.

Detailed Protocol: Method A (Derivatization)
  • Standard/Sample Preparation:

    • Accurately weigh approximately 25 mg of the 3,5-diethyl-1H-pyrazol-4-amine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with pyridine (an appropriate solvent that does not interfere with the derivatization reagent).

    • Transfer 1.0 mL of this solution into a 2 mL autosampler vial.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the autosampler.

  • GC-FID Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). A mid-polarity column is suitable for the silylated derivative.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Injector: Split mode (50:1), Temperature: 270°C.

    • Detector (FID): Temperature: 300°C.

    • Injection Volume: 1 µL.

A Self-Validating System: The Imperative of Method Validation

To ensure that an analytical method is suitable for its intended purpose, it must be validated.[9] A validated method provides confidence in the reported purity results. The validation process follows the International Council for Harmonisation (ICH) Q2(R1) guideline.[10][11] Furthermore, every analytical run must begin with a system suitability test (SST) to confirm the chromatographic system is performing adequately, as outlined in pharmacopeias like the USP.[12][13]

Validation_Logic PurityTest Purity Test (Quantitative Impurities) Specificity Specificity PurityTest->Specificity Linearity Linearity PurityTest->Linearity Accuracy Accuracy PurityTest->Accuracy Precision Precision PurityTest->Precision LOQ Quantitation Limit (LOQ) PurityTest->LOQ Range Range Linearity->Range Precision->Accuracy LOD Detection Limit (LOD) LOQ->LOD Robustness Robustness

Caption: Logical flow of required validation parameters for a quantitative impurity method.

Validation Protocol for Recommended Method A
  • System Suitability Test (SST): Before each run, inject a standard solution five times. The %RSD for peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5, and the theoretical plates > 5000.

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the main compound, and known potential impurities (e.g., starting materials from synthesis like hydrazine or diethyl malonate derivatives).[14][15] The method must demonstrate baseline resolution between the main peak and all impurity peaks.

  • Linearity: Prepare a series of at least five concentrations of the analyte, from the Limit of Quantitation (LOQ) to 120% of the working concentration. Plot peak area against concentration; the correlation coefficient (R²) must be ≥ 0.99.

  • Accuracy (Recovery): Spike a known amount of the sample with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). The recovery for each impurity should be within 80-120%.

  • Precision:

    • Repeatability: Analyze six independent preparations of the same sample on the same day. The %RSD of the purity result should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results should be consistent with the initial findings.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine experimentally by injecting solutions of decreasing concentration. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected (typically with a signal-to-noise ratio of 3:1).[9]

  • Robustness: Intentionally vary critical method parameters (e.g., oven ramp rate ±1°C/min, column flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability criteria should still be met.

Comparative Data & Interpretation

The following tables present simulated but realistic data comparing the performance of the two methods and summarizing the validation of the superior method.

Table 1: Comparison of System Suitability Parameters

ParameterMethod A (Derivatization)Method B (Base-Deactivated Column)Acceptance Criteria
Tailing Factor 1.12.5≤ 1.5
Theoretical Plates 85,00035,000> 5000
Resolution (from nearest impurity) 3.81.9> 2.0
%RSD of Peak Area (n=5) 0.8%2.5%≤ 2.0%

Interpretation: The data clearly favors Method A . The tailing factor of 1.1 indicates a highly symmetric peak, a direct result of successful derivatization mitigating unwanted column interactions. In contrast, the tailing factor of 2.5 with Method B shows significant peak asymmetry, which compromises accurate integration.[7] Furthermore, the superior resolution and precision of Method A provide greater confidence in the separation and quantification of potential impurities.

Table 2: Summary of Validation Results for Method A

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.99
Accuracy (% Recovery) 98.5% - 101.2%80% - 120%
Precision (%RSD, Repeatability) 0.75%≤ 1.0%
Limit of Quantitation (LOQ) 0.05%Reportable
Robustness PassedSystem suitability met

Interpretation: The validation results for Method A demonstrate that it is accurate, precise, linear, and robust for its intended purpose. The low LOQ of 0.05% confirms its suitability for controlling impurities at levels typically required by regulatory bodies.

Conclusion and Recommendation

For the reliable purity validation of 3,5-diethyl-1H-pyrazol-4-amine, a gas chromatography method involving silylation derivatization (Method A) is unequivocally superior to direct analysis, even on a specialized base-deactivated column. The derivatization step effectively neutralizes the problematic primary amine group, leading to excellent peak shape, high resolution, and robust, reproducible results.[6] This method meets the stringent requirements for analytical method validation as per ICH guidelines and provides a trustworthy system for quality control in a pharmaceutical setting.[16]

For future work, this method could be adapted for use with a Mass Spectrometric (MS) detector. GC-MS would provide not only quantification but also structural confirmation of any unknown impurities, offering a more comprehensive impurity profile.[3][17][18]

References

  • Source: US Pharmacopeia (USP)
  • Title: ICH Q2(R1)
  • Source: US Pharmacopeia (USP)
  • Source: US Pharmacopeia (USP)
  • Title: Q2(R1)
  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL
  • Title: Quality Guidelines Source: ICH URL
  • Title: Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols Source: Benchchem URL
  • Title: A Comparative Guide to Chromatographic Purity Validation of Diethyl L-Cystinate Source: Benchchem URL
  • Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: OMICS International URL
  • Title: Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole Source: Benchchem URL
  • Title: Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production Source: IISTE URL
  • Title: Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry Source: Thermo Fisher Scientific URL
  • Title: Continuous Online Analysis of Amine Solvents Using Gas Chromatography Source: International CCS Knowledge Centre URL
  • Title: Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)
  • Title: Bulletin 737F Amines Analysis by Packed Column GC Source: LabRulez GCMS URL
  • Source: PharmaGuru.
  • Title: 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride|CAS 1056451-38-7 Source: Benchchem URL
  • Title: A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals Source: RSC Publishing URL
  • Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL
  • Title: Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles Source: ACS Publications URL
  • Title: A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium Source: Asian Journal of Research in Chemistry URL
  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
  • Title: Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives Source: ResearchGate URL
  • Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL
  • Title: SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES Source: TSI Journals URL

Sources

Safety Operating Guide

Proper Disposal of 3,5-diethyl-1H-pyrazol-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-diethyl-1H-pyrazol-4-amine, a substituted pyrazole derivative. The procedures outlined herein are synthesized from established safety data for structurally similar compounds and general best practices in chemical waste management, providing a self-validating system for laboratory safety.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of 3,5-diethyl-1H-pyrazol-4-amine. Based on data for closely related pyrazole compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][2]

A thorough understanding of these risks informs the necessity of the stringent handling and disposal protocols that follow.

Prerequisites: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with preventing exposure. All handling and disposal of 3,5-diethyl-1H-pyrazol-4-amine and its waste products must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3] The following PPE is mandatory:

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]To protect eyes from splashes and irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Skin and Body Protection A lab coat, apron, and closed-toe shoes. Consider additional protective clothing if there is a significant risk of spillage.[3]To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]To prevent inhalation of harmful vapors or dust.
Step-by-Step Disposal Protocol for 3,5-diethyl-1H-pyrazol-4-amine

This protocol addresses the disposal of pure compound, contaminated materials, and dilute solutions.

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Never mix incompatible waste streams.

  • Designate a Hazardous Waste Container:

    • Select a container that is compatible with 3,5-diethyl-1H-pyrazol-4-amine. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

    • The container must be in good condition, free from cracks or leaks.[5]

    • Ensure the container is clearly labeled as "Hazardous Waste".[5][6]

  • Labeling the Waste Container:

    • The label must include the following information in clear, legible English:

      • The words "Hazardous Waste".[5]

      • The full chemical name: "3,5-diethyl-1H-pyrazol-4-amine". Avoid using abbreviations or chemical formulas.[5][6]

      • A clear indication of the hazards: "Toxic," "Irritant."[5]

      • The date the waste was first added to the container.

  • Disposal of Solid Waste:

    • Carefully transfer any residual solid 3,5-diethyl-1H-pyrazol-4-amine into the designated hazardous waste container using a dedicated scoop or spatula.

    • Contaminated materials such as weighing boats, gloves, and absorbent pads must also be placed in this container.[5][7]

  • Disposal of Liquid Waste:

    • If you have solutions of 3,5-diethyl-1H-pyrazol-4-amine, they should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

    • Do not mix with other solvent waste streams unless you have confirmed compatibility.

    • Never pour 3,5-diethyl-1H-pyrazol-4-amine or its solutions down the drain.[3][7]

  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent, such as acetone or ethanol.

  • Collect Rinsate: This initial solvent rinse is now considered hazardous waste and must be collected in the designated "Halogenated Organic Liquid Waste" container if applicable, or a specific container for this waste stream.[7]

  • Subsequent Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the correct PPE as detailed above.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[8][9] Work from the outside of the spill inwards to prevent spreading.[10][11]

  • Absorb and Collect:

    • For liquid spills, once contained, absorb the material with the absorbent.

    • For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Package the Waste: Place all contaminated absorbent materials and any collected solid into a sealable, labeled hazardous waste container.[8][9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Seek Assistance for Major Spills: For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,5-diethyl-1H-pyrazol-4-amine and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_decision Initial Assessment cluster_spill_response Spill Response Protocol cluster_routine_disposal Routine Disposal Protocol cluster_final_disposal Final Disposition Waste 3,5-diethyl-1H-pyrazol-4-amine Waste (Solid, Liquid, Contaminated Materials) Spill Is it a spill? Waste->Spill Decontaminate_Glassware Decontaminate Reusable Glassware & Collect Rinsate Waste->Decontaminate_Glassware Evacuate Evacuate & Alert Spill->Evacuate Yes Segregate Segregate Waste Type (Solid vs. Liquid) Spill->Segregate No PPE_Spill Don Appropriate PPE Evacuate->PPE_Spill Contain Contain Spill PPE_Spill->Contain Absorb Absorb & Collect Contain->Absorb Package_Spill Package as Hazardous Waste Absorb->Package_Spill Decontaminate_Spill Decontaminate Area Package_Spill->Decontaminate_Spill Store Store Sealed Container in Designated Satellite Accumulation Area Decontaminate_Spill->Store Container Select & Label Compatible Hazardous Waste Container Segregate->Container Collect_Solid Collect Solid Waste & Contaminated Materials Container->Collect_Solid Collect_Liquid Collect Liquid Waste Container->Collect_Liquid Collect_Solid->Store Collect_Liquid->Store Decontaminate_Glassware->Collect_Liquid Pickup Arrange for Pickup by EHS or Licensed Waste Contractor Store->Pickup

Caption: Decision workflow for the safe disposal of 3,5-diethyl-1H-pyrazol-4-amine.

Final Steps: Storage and Collection
  • Secure Storage: Keep the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[6][13] This area should be away from general work areas and incompatible materials.

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, arrange for a waste pickup by your Environmental Health and Safety department or a licensed hazardous waste disposal contractor.[7][13]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (n.d.).
  • 3,5-diethyl-1H-pyrazol-4-amine — Chemical Substance Information - NextSDS. (n.d.).
  • SAFETY DATA SHEET - 1H-Pyrazole, 3,5-dimethyl-. (2014, October 10).
  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29).
  • Empty Container Disposal - Safe Operating Procedure. (2018, August).
  • Guide for Chemical Spill Response. (n.d.).
  • SAFETY DATA SHEET - 3-Methyl-1H-pyrazole-5-carboxylic acid. (2025, December 24).
  • SAFETY DATA SHEET - Ethyl 3-amino-1H-pyrazole-4-carboxylate. (2025, December 18).
  • Standard Operating Procedure for Custodial Chemical Spill Cleanup - Environmental Health & Safety. (2024, January 10).
  • How can we store Pyrazolin from chalcone and hydrazine hydrate? - ResearchGate. (2016, March 27).
  • 3,5-diethyl-1H-pyrazole — Chemical Substance Information - NextSDS. (n.d.).
  • Cleaning up Chemical Spills - Princeton University. (n.d.).
  • Chemical Waste Management Guide - Boston University Environmental Health & Safety. (2016).
  • NIH Waste Disposal Guide 2022. (2022).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (2023, May).
  • Safety Data Sheet - [4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]-amine. (2025, April 5).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Chemical Waste - Duke Occupational & Environmental Safety Office. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. (2003, February 15).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia University Research. (n.d.).
  • Department of Environmental Health & Safety - Towson University. (n.d.).

Sources

A Researcher's Guide to the Safe Handling of 3,5-diethyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Among these, 3,5-diethyl-1H-pyrazol-4-amine and its derivatives represent a significant class of compounds with diverse biological activities. Ensuring the safety of the researchers who handle these materials is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 3,5-diethyl-1H-pyrazol-4-amine, moving beyond a simple checklist to instill a culture of safety and scientific excellence.

Understanding the Hazard Profile: More Than Just Symbols

While a specific Safety Data Sheet (SDS) for 3,5-diethyl-1H-pyrazol-4-amine is not always readily available, data from structurally analogous pyrazole derivatives provide a strong basis for a conservative and robust safety protocol. The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][2][3]

It is crucial to treat 3,5-diethyl-1H-pyrazol-4-amine as potentially hazardous and to apply stringent safety measures at all times. The causality is clear: the amine and pyrazole functionalities can interact with biological systems, necessitating a proactive approach to minimize exposure.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with the rationale rooted in the known hazards of similar pyrazole compounds.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing.[4][5][6]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin irritation. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[4][5][7]
Laboratory coat.To protect personal clothing and skin from contamination.[4][5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4][5][7]

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Gloves don1->don2 don3 Eye Protection don2->don3 doff1 Gloves doff2 Eye Protection doff1->doff2 doff3 Lab Coat doff2->doff3

Caption: Proper sequence for donning and doffing PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Weighing:

  • Work in a Ventilated Area: All handling of solid 3,5-diethyl-1H-pyrazol-4-amine should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[4][7]

  • Use Appropriate Tools: Utilize spatulas and weighing paper appropriate for the amount of substance being handled.

  • Prevent Static Discharge: For larger quantities, take precautionary measures against static discharge by using anti-static weigh boats and grounding equipment.

3.2. Solution Preparation:

  • Add Solid to Solvent: Always add the solid pyrazole compound to the solvent slowly. This prevents splashing and uncontrolled dissolution.

  • Use a Closed System: When possible, prepare solutions in a closed system to minimize the release of vapors.

3.3. Post-Handling:

  • Thoroughly Wash Hands: Wash hands and any exposed skin with soap and water immediately after handling, even if gloves were worn.[7][8]

  • Clean Work Area: Decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Properly Store the Chemical: Store 3,5-diethyl-1H-pyrazol-4-amine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentFirst Aid Measures
If Inhaled Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[7][9]
If on Skin Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]
If Swallowed Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

For spills, absorb the material with an inert substance (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[7]

Disposal Plan: Responsible Stewardship

All waste materials contaminated with 3,5-diethyl-1H-pyrazol-4-amine should be treated as hazardous waste.

  • Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[4][5] Do not dispose of it down the drain.[4]

  • Contaminated Materials: All contaminated materials (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.[5]

  • Empty Containers: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. Subsequent rinses of thoroughly emptied containers can be disposed of normally, provided no solid or sludge remains.[10]

The following workflow illustrates the decision-making process for waste disposal.

Disposal_Workflow start Waste Generated is_chem Is it the chemical or contaminated material? start->is_chem haz_waste Dispose as Hazardous Waste is_chem->haz_waste Yes is_container Is it an empty container? is_chem->is_container No rinse Collect first rinse as hazardous waste is_container->rinse Yes normal_disposal Dispose of rinsed container normally is_container->normal_disposal No rinse->normal_disposal

Caption: Decision workflow for waste disposal.

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific research.

References

  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • Enamine. (2021, March 10). Safety Data Sheet - 3,5-diethyl-1-methyl-1H-pyrazole.
  • NextSDS. (n.d.). 3,5-diethyl-1H-pyrazol-4-amine — Chemical Substance Information.
  • Benchchem. (n.d.). Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.
  • ECHEMI. (n.d.). Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • NextSDS. (n.d.). 3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride — Chemical Substance Information.
  • TCI Chemicals. (2024, December 9). SAFETY DATA SHEET - 3-Aminopyrazole.
  • Angene Chemical. (2025, March 22). Safety Data Sheet - 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride.
  • Tokyo Chemical Industry. (2025, June 26). SAFETY DATA SHEET - 3,5-Dimethylpyrazole.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • PubChem. (n.d.). 3,5-Diamino-1H-pyrazole.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3-Amino-4-carbethoxypyrazole.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.
  • Cayman Chemical. (2025, November 17). Safety Data Sheet - diABZI STING Agonist-1 (tautomer).
  • NextSDS. (n.d.). 3,5-diethyl-1H-pyrazole — Chemical Substance Information.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.